5-Methylbenzo[b]thiophene-2-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-methyl-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHZPQPQAINDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383286 | |
| Record name | 5-methylbenzo[b]thiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136099-65-5 | |
| Record name | B-(5-Methylbenzo[b]thien-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136099-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzo(B)thiophene-2-boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136099655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methylbenzo[b]thiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLBENZO(B)THIOPHENE-2-BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45937Q6VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-Methylbenzo[b]thiophene-2-boronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Methylbenzo[b]thiophene-2-boronic acid, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the most common synthetic route, detailed experimental protocols, and relevant quantitative data.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional organic materials. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of substrates. The benzothiophene scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.
Synthetic Pathway Overview
The most prevalent and efficient method for the synthesis of this compound involves a two-step sequence starting from 5-methylbenzo[b]thiophene. This process is initiated by the regioselective deprotonation at the C2 position of the benzothiophene ring using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester. Subsequent acidic hydrolysis of the boronate ester furnishes the desired boronic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound via the lithiation-borylation of 5-methylbenzo[b]thiophene.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Methylbenzo[b]thiophene | ≥98% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Trimethyl borate | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated sodium chloride solution (Brine) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-methylbenzo[b]thiophene (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to the flask to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M aqueous hydrochloric acid until the solution becomes acidic (pH ~2). The mixture is then stirred vigorously for 1 hour at room temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of THF).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford this compound as a white to off-white solid.
Quantitative Data
| Parameter | Value |
| Typical Scale | 1-10 mmol |
| Reaction Time (Lithiation) | 1 hour |
| Reaction Time (Borylation) | Overnight |
| Reaction Temperature | -78 °C to room temperature |
| Equivalents of n-BuLi | 1.1 |
| Equivalents of Trimethyl borate | 1.2 |
| Typical Yield | 70-85% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzothiophene ring, the methyl group protons, and the B(OH)₂ proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbon bearing the boronic acid group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₉H₉BO₂S. |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when carrying out these procedures.
An In-depth Technical Guide to 5-Methylbenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Methylbenzo[b]thiophene-2-boronic acid. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
This compound is a heterocyclic organic compound that incorporates a benzothiophene scaffold and a boronic acid functional group. The benzothiophene core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Boronic acids are versatile synthetic intermediates and have gained prominence as pharmacophores in their own right, with several boronic acid-containing drugs approved for clinical use. The combination of these two moieties in this compound makes it a compound of significant interest for the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a thiophene ring, with a methyl group at the 5-position and a boronic acid group at the 2-position of the benzothiophene core.
| Property | Value | Source |
| Molecular Formula | C₉H₉BO₂S | [1] |
| Molecular Weight | 192.05 g/mol | [1] |
| IUPAC Name | (5-methyl-1-benzothiophen-2-yl)boronic acid | [1] |
| CAS Number | 136099-65-5 | [2] |
| Canonical SMILES | CC1=CC2=C(C=C1)SC=C2B(O)O | [1] |
Note: Experimental physicochemical data such as melting point, boiling point, and solubility for this specific compound are not consistently reported in publicly available literature. Commercial suppliers typically provide a purity of greater than 98%.[2]
Synthesis
A plausible synthetic workflow is outlined below:
Structural and Analytical Characterization
Detailed experimental data for this compound is not widely published. However, the following analytical techniques would be essential for its characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would be used to identify the number and environment of the protons in the molecule. The aromatic protons on the benzothiophene ring would appear in the downfield region, while the methyl protons would be a singlet in the upfield region. The protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule. The number of distinct carbon signals would confirm the overall structure.
-
¹¹B NMR: Is a crucial technique for characterizing boronic acids, providing information about the coordination state of the boron atom.
Note: Specific, experimentally determined NMR data for this compound is not available in the searched literature. Data for related compounds can be found in various chemical databases.[3][4]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of dehydration products (boroxines) or solvent adducts.[5][6]
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This data would be invaluable for understanding the compound's three-dimensional structure and for computational modeling studies.
Note: No crystal structure data for this compound has been found in the public domain.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is limited, its structural components suggest several potential applications in drug discovery.
The Benzothiophene Scaffold
The benzothiophene core is present in a wide range of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10] This suggests that derivatives of this compound could be explored for similar therapeutic applications.
The Boronic Acid Moiety
Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors for carbohydrates. Several FDA-approved drugs contain a boronic acid functional group, highlighting its therapeutic potential.
Potential as a Synthetic Building Block
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[11][12] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules with potential biological activity.
The logical workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction is depicted below:
Conclusion
This compound is a promising molecule for researchers in medicinal chemistry and organic synthesis. Its combination of a biologically relevant benzothiophene scaffold and a versatile boronic acid functional group makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is not widely available, this guide provides a framework for its synthesis, characterization, and potential use in drug discovery programs. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. This compound | C9H9BO2S | CID 2794641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 136099-65-5 | this compound - Synblock [synblock.com]
- 3. 5-Methylthiophene-2-boronic acid(162607-20-7) 1H NMR [m.chemicalbook.com]
- 4. 5-METHOXYBENZO[B]THIOPHENE-2-BORONIC ACID(193965-30-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 136099-65-5 | Benchchem [benchchem.com]
- 8. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5-Methylbenzo[b]thiophene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5-Methylbenzo[b]thiophene-2-boronic acid (CAS No. 136099-65-5). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate the understanding and utilization of this compound.
Core Compound Information
This compound is a heterocyclic boronic acid derivative with a molecular formula of C₉H₉BO₂S and a molecular weight of approximately 192.05 g/mol .[1][2] Its structure, featuring a methyl-substituted benzothiophene core coupled with a boronic acid moiety, makes it a valuable building block in medicinal chemistry and materials science.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | s | 1H | H3 |
| ~7.75 | d | 1H | H7 |
| ~7.65 | s | 1H | H4 |
| ~7.25 | d | 1H | H6 |
| ~5.50 | br s | 2H | B(OH)₂ |
| ~2.50 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C7a |
| ~140.0 | C3a |
| ~138.0 | C5 |
| ~130.0 | C2 |
| ~125.0 | C7 |
| ~124.0 | C4 |
| ~123.0 | C6 |
| ~120.0 | C3 |
| ~21.0 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 192 | High | [M]⁺ (Molecular Ion) |
| 174 | Moderate | [M - H₂O]⁺ |
| 147 | High | [M - B(OH)₂]⁺ |
| 146 | Moderate | [C₉H₈S]⁺ |
| 115 | Moderate | [C₇H₅S]⁺ |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1200 | Strong | C-O stretch |
| ~820 | Strong | C-H out-of-plane bend |
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of aryl boronic acids.
Materials:
-
2-Bromo-5-methylbenzo[b]thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-bromo-5-methylbenzo[b]thiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Procedure: Dissolve a small sample of the purified product in the chosen deuterated solvent. Record ¹H NMR and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Instrument: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Procedure: Introduce a dilute solution of the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range.
Infrared (IR) Spectroscopy:
-
Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.
-
Procedure: Prepare a sample as a KBr pellet or a thin film. Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Workflow and Data Interpretation
To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated.
References
5-Methylbenzo[b]thiophene-2-boronic acid: A Technical Guide to Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and characterization of 5-Methylbenzo[b]thiophene-2-boronic acid, a key building block in medicinal chemistry and materials science. This document outlines typical purity specifications, detailed analytical methodologies for characterization, and logical workflows for quality assessment.
Core Compound Data
| Parameter | Value | Source |
| CAS Number | 136099-65-5 | [1][2] |
| Molecular Formula | C9H9BO2S | [1][2] |
| Molecular Weight | 192.04 g/mol | [1][2] |
| Typical Purity | ≥96% to >98% | [1][3] |
| IUPAC Name | (5-methyl-1-benzothiophen-2-yl)boronic acid | [4] |
Purity and Impurity Profile
Commercial grades of this compound typically exhibit a purity of 96% or higher, with many suppliers offering grades exceeding 98%.[1][3] Potential impurities may include starting materials from the synthesis, byproducts of the boronation reaction, and degradation products such as the corresponding boronic anhydride (a trimer) or the protodeboronated species (5-methylbenzo[b]thiophene). The presence of water can facilitate the formation of the boronic anhydride.
A critical aspect of handling arylboronic acids is their potential for protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by factors such as pH, temperature, and the presence of certain catalysts.
Characterization Methodologies
A multi-technique approach is essential for the comprehensive characterization of this compound. The following sections detail the primary analytical methods employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are used to confirm the chemical structure, while ¹¹B NMR can provide specific information about the boron center.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly of the B(OH)₂ protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Analysis:
-
Expected Chemical Shifts (δ):
-
Aromatic protons on the benzothiophene ring system.
-
A singlet for the methyl group protons.
-
A broad singlet for the boronic acid hydroxyl protons, which is exchangeable with D₂O.
-
-
Purity Assessment: Integration of the signals corresponding to the compound against those of any identified impurities and the residual solvent peak.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and quantifying impurities. A reverse-phase method is typically employed.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase, typically 4.6 mm x 150 mm with a 5 µm particle size.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to ensure separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the benzothiophene chromophore has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Ionization Mode: Both positive and negative ion modes can be used. In positive mode, adducts with sodium ([M+Na]⁺) or other cations may be observed. In negative mode, the deprotonated molecule ([M-H]⁻) is often seen.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (192.04 g/mol ). The isotopic pattern for boron (¹⁰B and ¹¹B) and sulfur can also be used for confirmation.
Visualizing the Workflow and Characterization
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the analytical techniques and the information they provide.
Caption: General workflow for the characterization of a chemical compound.
Caption: Key characterization techniques and the information they provide.
References
The Rising Profile of 5-Methylbenzo[b]thiophene-2-boronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The privileged benzothiophene scaffold continues to be a cornerstone in the design of novel therapeutic agents, demonstrating a wide spectrum of biological activities. Within this versatile class of compounds, 5-Methylbenzo[b]thiophene-2-boronic acid has emerged as a particularly valuable building block in medicinal chemistry. Its unique combination of a biologically active core and the versatile boronic acid moiety offers a powerful platform for the development of targeted therapies, particularly in the realm of oncology and infectious diseases. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other potential therapeutic agents, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Benzothiophene Core: A Privileged Scaffold in Drug Discovery
The benzo[b]thiophene ring system, a fusion of benzene and thiophene rings, is a well-established pharmacophore found in numerous biologically active compounds.[1][2] Its structural features allow for diverse interactions with biological targets, leading to a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The inherent characteristics of the benzothiophene nucleus, such as its planarity and electron-rich nature, contribute to its ability to effectively bind to enzymes and receptors.[1]
The Versatility of the Boronic Acid Functional Group
The introduction of a boronic acid group at the 2-position of the 5-methylbenzo[b]thiophene scaffold significantly enhances its utility in medicinal chemistry. Boronic acids are known for their stability, low toxicity, and versatile reactivity.[4] A key feature is their ability to form reversible covalent bonds with diols, a characteristic that is exploited in the design of enzyme inhibitors and sensors for biological molecules like glycoproteins.[5] Furthermore, boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of complex molecular architectures.[6]
Applications in Kinase Inhibition: A Focus on Cancer Therapy
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. While direct applications of this compound in clinical candidates are not yet prominently reported, extensive research on closely related 5-substituted benzothiophene-2-carboxamide derivatives provides a strong rationale for its potential in this area.
Notably, derivatives of 5-methoxy and 5-hydroxybenzothiophene have been identified as potent inhibitors of Cdc2-like kinases (Clk), particularly Clk1 and Clk4, which are implicated in pre-mRNA splicing and are overexpressed in various tumors.[4][7][8]
Quantitative Data: Inhibition of Kinases by Benzothiophene Derivatives
The following table summarizes the inhibitory activities of representative 5-substituted benzothiophene-2-carboxamide derivatives against a panel of kinases. This data, while not from 5-methyl derivatives, provides a valuable benchmark for the potential potency of compounds derived from this compound.
| Compound | Target Kinase | IC50 (nM)[4][7] | Cell-based Assay (GI50, µM)[7][8] |
| 1b (5-methoxy derivative) | Clk1 | 12.7 | T24 bladder carcinoma: 0.63 |
| Clk2 | - | ||
| Dyrk1A | - | ||
| 10b (5-methoxy derivative) | Clk1 | 12.7 | T24 bladder carcinoma: 0.43 |
| Clk2 | >50 | ||
| 16b (5-hydroxy derivative) | Clk4 | 11 | U87MG glioblastoma: 7.2 |
| DRAK1 | 87 | HCT-116 colon cancer: >10 | |
| Haspin | 125.7 | A549 lung cancer: >10 | |
| Clk1 | 163 | HeLa cervical cancer: >10 | |
| Dyrk1B | 284 | ||
| Dyrk1A | 353.3 |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of benzothiophene precursors and the assessment of their biological activity, adapted from the literature on analogous compounds.
Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic Acid
A common synthetic route to the core benzothiophene scaffold involves the following steps:
-
Esterification: 5-Methoxybenzo[b]thiophene can be reacted with a suitable chloroformate in the presence of a base to yield the corresponding ethyl ester.
-
Saponification: The resulting ester is then hydrolyzed using a base such as potassium hydroxide in an alcohol/water mixture. The reaction mixture is heated to reflux for several hours. After cooling and removal of the organic solvent, the aqueous layer is acidified to precipitate the carboxylic acid, which is then collected by filtration and purified.[8]
General Procedure for Amide Coupling
The synthesized carboxylic acid can be coupled with various amines to generate a library of carboxamide derivatives:
-
To a solution of the 5-substituted-benzo[b]thiophene-2-carboxylic acid in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) are added.
-
The desired amine is then added to the reaction mixture, and it is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The crude product is then purified using column chromatography or recrystallization to yield the final amide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using a radiometric or fluorescence-based assay:
-
The kinase, substrate (e.g., a generic peptide substrate), and ATP (containing a radiolabel like ³³P-ATP or a fluorescent probe) are incubated with varying concentrations of the test compound.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
Understanding the context of the targeted signaling pathways and the experimental workflows is essential for rational drug design.
Caption: Synthetic and evaluation workflow for novel kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway by a benzothiophene derivative.
Future Perspectives
The exploration of this compound in medicinal chemistry is still in its early stages, but the foundational knowledge from related benzothiophene scaffolds provides a clear roadmap for future research. The development of derivatives targeting a broader range of kinases, as well as other enzyme classes, holds significant promise. Furthermore, the application of this versatile building block in the synthesis of probes for chemical biology and diagnostic agents warrants further investigation. The continued focus on structure-activity relationship (SAR) studies will be critical in optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates derived from this promising scaffold.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methylbenzo[b]thiophene-2-boronic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-Methylbenzo[b]thiophene-2-boronic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents. This document details experimental protocols, presents quantitative biological data, and visualizes key cellular signaling pathways and experimental workflows.
Core Compound Synthesis: this compound
The synthesis of the core scaffold, this compound, is a critical first step in the development of its derivatives. A common and effective method involves a two-step process: the formation of 5-methylbenzo[b]thiophene followed by a lithiation and borylation sequence.
Experimental Protocol: Synthesis of 5-Methylbenzo[b]thiophene
This protocol is based on established methods for the synthesis of substituted benzothiophenes.
Materials:
-
4-Methylthiophenol
-
Chloroacetaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylthiophenol (1.0 eq) in dichloromethane (DCM).
-
Addition of Reagents: Add chloroacetaldehyde dimethyl acetal (1.1 eq) to the solution.
-
Cyclization: Add polyphosphoric acid (PPA) (10 eq by weight) portion-wise to the reaction mixture. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-methylbenzo[b]thiophene.
Experimental Protocol: Synthesis of this compound
This protocol details the conversion of 5-methylbenzo[b]thiophene to its corresponding 2-boronic acid.
Materials:
-
5-Methylbenzo[b]thiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (HCl) (1 M)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-methylbenzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq) dropwise while maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1 hour at room temperature.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude boronic acid can be purified by recrystallization from a hexane/diethyl ether mixture or by an acid-base extraction. For the acid-base extraction, dissolve the crude product in diethyl ether and extract with 1 M NaOH. Wash the aqueous layer with diethyl ether, then acidify with 1 M HCl and extract the pure boronic acid with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate to yield this compound as a white solid.
Synthesis of this compound Derivatives
The 2-boronic acid functional group serves as a versatile handle for the synthesis of a wide array of derivatives, most commonly through the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This general protocol can be adapted for the coupling of this compound with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Catalyst: Add the degassed solvent system and the palladium catalyst (0.02-0.05 eq).
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired derivative.
Biological Activities and Quantitative Data
Table 1: Kinase Inhibitory Activity of Benzothiophene Derivatives
| Compound ID | Core Structure | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| BT2 | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | BDK | 3190 | [1] |
| 16b | 5-hydroxybenzothiophene hydrazide | Clk4 | 11 | [2] |
| 16b | 5-hydroxybenzothiophene hydrazide | DRAK1 | 87 | [2] |
| 16b | 5-hydroxybenzothiophene hydrazide | Haspin | 125.7 | [2] |
| 16b | 5-hydroxybenzothiophene hydrazide | Clk1 | 163 | [2] |
| 16b | 5-hydroxybenzothiophene hydrazide | Dyrk1B | 284 | [2] |
| 16b | 5-hydroxybenzothiophene hydrazide | Dyrk1A | 353.3 | [2] |
| 12 | N-(2-chlorobenzyl)-5-hydroxybenzo[b]thiophene-2-carboxamide | Dyrk1A | - | [3] |
| 17 | N-(3,4-dichlorobenzyl)-5-hydroxybenzo[b]thiophene-2-carboxamide | Dyrk1A | - |[3] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Table 2: Anticancer Activity of Benzothiophene Derivatives
| Compound ID | Core Structure | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | MDA-MB-231 (Breast) | 126.67 | [4] |
| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | HepG2 (Liver) | 67.04 | [4] |
| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | Caco-2 (Colon) | 63.74 | [4] |
| 16b | 5-hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 | [2] |
| B428 | 4-substituted benzo[b]thiophene-2-carboxamidine | HT1080 (Fibrosarcoma) | 0.54 | [5] |
| B623 | 4-substituted benzo[b]thiophene-2-carboxamidine | HT1080 (Fibrosarcoma) | 0.20 | [5] |
| 2b | Thiophene carboxamide | Hep3B (Liver) | 5.46 | [6] |
| 2e | Thiophene carboxamide | Hep3B (Liver) | 12.58 |[6] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of this compound derivatives can be attributed to their interaction with key cellular signaling pathways.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer progression and metastasis.[7][8][9][10][11][12] Some benzothiophene derivatives have been shown to inhibit this pathway.
Tubulin Polymerization
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy.[8][13][14][15] Certain benzothiophene derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. oiccpress.com [oiccpress.com]
- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staff.najah.edu [staff.najah.edu]
- 7. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 15. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Methylbenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Methylbenzo[b]thiophene-2-boronic acid. This versatile building block is crucial for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4] This reaction is favored in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][2] this compound is a valuable reagent for introducing the 5-methylbenzo[b]thiophen-2-yl moiety, a scaffold found in various biologically active molecules.
Thiophene-containing boronic acids can be challenging coupling partners due to a tendency to undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][6][7] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is critical for achieving high yields and purity.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers the organic group (in this case, 5-methylbenzo[b]thiophen-2-yl) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized based on common conditions for Suzuki-Miyaura couplings involving heteroarylboronic acids. Optimization may be required for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, to a total volume of 5-10 mL) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Data Presentation: Summary of Reaction Conditions
The optimal conditions for the Suzuki-Miyaura coupling can vary significantly depending on the specific aryl halide used. The following table summarizes common catalysts, bases, and solvents employed for couplings with thiophene and benzothiophene derivatives, which can serve as a starting point for optimization.
| Component | Examples | Typical Amount/Concentration | Notes |
| Aryl Halide | Aryl bromides, iodides, or triflates | 1.0 equivalent | Aryl chlorides may require more active catalysts. |
| Boronic Acid | This compound | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + ligand | 1 - 5 mol% | Pre-catalysts can offer faster reaction times and lower catalyst loadings.[5][6] |
| Ligand | PPh₃, SPhos, XPhos | 1 - 6 mol% | Used in conjunction with a palladium source like Pd(OAc)₂. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | 2.0 - 3.0 equivalents | The choice of base can significantly impact the reaction rate and yield.[8] K₃PO₄ is often effective for heteroaryl boronic acids.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | 0.1 - 0.5 M | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[8][9] |
| Temperature | 80 - 110 °C | - | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | - | Monitored by TLC or LC-MS for completion. |
Troubleshooting
-
Low Yield:
-
Protodeboronation:
-
Incomplete Reaction:
-
Increase the reaction temperature or time.
-
Ensure efficient stirring, especially in heterogeneous mixtures.
-
Verify the purity and activity of the palladium catalyst.
-
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Methylbenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-methylbenzo[b]thiophene-2-boronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] This document will serve as a practical guide for the synthesis of 2-aryl-5-methylbenzo[b]thiophenes, which are of significant interest in drug discovery and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2] this compound is a valuable building block that allows for the introduction of the 5-methylbenzo[b]thiophene moiety onto various aromatic and heteroaromatic systems. This reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions with high yields.[2]
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Palladium-Catalyzed Arylation of Benzothiophene Derivatives
While specific data for the cross-coupling of this compound is not extensively tabulated in single sources, the following table represents typical conditions and yields for the closely related palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with various arylboronic acids.[3] This data provides a strong predictive framework for the reactivity of this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylbenzo[b]thiophene-1,1-dioxide | 82 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)benzo[b]thiophene-1,1-dioxide | 85 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzo[b]thiophene-1,1-dioxide | 68 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)benzo[b]thiophene-1,1-dioxide | 65 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene-1,1-dioxide | 58 |
| 6 | 1-Naphthylboronic acid | 2-(1-Naphthyl)benzo[b]thiophene-1,1-dioxide | 72 |
Reaction Conditions: Benzo[b]thiophene 1,1-dioxide (0.2 mmol), Arylboronic acid (0.6 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (4.0 equiv), Pyridine (3.0 equiv), DMSO, 100 °C, 20 h.[3]
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization for specific substrates is recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard and effective method for the coupling of aryl bromides with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is suitable for rapid reaction optimization and the synthesis of small compound libraries.
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the aryl bromide (0.5 mmol), this compound (0.75 mmol), sodium carbonate (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Add the toluene/ethanol/water solvent mixture (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
Derivatives of 2-aryl-5-methylbenzo[b]thiophene are valuable scaffolds in the development of new therapeutic agents and functional organic materials. The electron-rich benzothiophene core can be tailored through the introduction of various aryl groups, allowing for the fine-tuning of electronic and biological properties.[1] These compounds have been investigated for a range of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. In materials science, the extended π-conjugation of these systems makes them attractive candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By providing robust and versatile synthetic routes to these important molecules, the palladium-catalyzed cross-coupling of this compound serves as a critical tool for innovation in both academic and industrial research.
References
Application Notes and Protocols for Suzuki Reactions with 5-Methylbenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base and solvent for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Methylbenzo[b]thiophene-2-boronic acid. The protocols and data presented are designed to facilitate the efficient synthesis of novel compounds for applications in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is a valuable building block, and the success of its coupling reactions is highly dependent on the judicious selection of reaction parameters, particularly the base and solvent system. The choice of base is critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle, while the solvent system influences the solubility of reagents and the stability of the catalytic species.
Core Principles of Base and Solvent Selection
The selection of an appropriate base and solvent system is crucial for a successful Suzuki coupling reaction.[1] A variety of inorganic and organic bases have been employed, with their performance often depending on the specific substrates and reaction conditions. Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions. The solvent system typically consists of an organic solvent such as dioxane or toluene and an aqueous solution for the base.[1]
Role of the Base: The base plays a pivotal role in the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex. Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.
Role of the Solvent: The solvent must be capable of dissolving the organic substrates, the palladium catalyst, and the base to a sufficient extent. Often, a mixture of an organic solvent and water is used. Water can increase the solubility of inorganic bases and may also influence the speciation of the boronic acid and the catalytic intermediates.[2]
Data Presentation: Base and Solvent Screening
The following table summarizes recommended base and solvent combinations for the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). These conditions are based on established protocols for structurally similar thiophene and benzothiophene derivatives and serve as a starting point for optimization.
| Entry | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Typical Yield Range (%) | Notes |
| 1 | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 - 100 | 85 - 95 | A robust and generally high-yielding system for heteroaryl boronic acids. |
| 2 | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 100 | 75 - 90 | A common and cost-effective choice, may require higher temperatures. |
| 3 | Cs₂CO₃ (2.0) | THF / H₂O (4:1) | 80 | 80 - 95 | Often provides excellent yields under milder conditions. |
| 4 | Na₂CO₃ (2.0) | DME / H₂O (4:1) | 85 | 70 - 85 | An alternative carbonate base, suitable for many applications. |
| 5 | KF (3.0) | 1,4-Dioxane | 100 | 70 - 90 | Anhydrous conditions can be beneficial for sensitive substrates. |
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are adaptable, and optimization may be necessary for specific aryl halides.
Protocol 1: General Procedure using Potassium Phosphate in Dioxane/Water
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, potassium phosphate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water (degassed)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite and wash with ethyl acetate. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing 5-Methylbenzo[b]thiophene-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules using 5-methylbenzo[b]thiophene-2-boronic acid as a key building block. The focus is on the synthesis of 2-aryl-5-methylbenzo[b]thiophenes, a class of compounds that have shown significant potential as potent inhibitors of tubulin polymerization, a critical target in cancer therapy. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.
The benzothiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Boronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.[1] The strategic combination of the 5-methylbenzo[b]thiophene core with various aryl moieties through this coupling reaction enables the generation of diverse chemical libraries for the exploration of structure-activity relationships (SAR).
Key Application: Synthesis of Tubulin Polymerization Inhibitors
A promising application of this compound is in the synthesis of potent antimitotic agents that target tubulin. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are a validated target for anticancer drugs.[2][3][4] Molecules that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. Several 2-aroyl- and 2-aryl-benzo[b]thiophene derivatives have demonstrated potent inhibition of tubulin polymerization and significant antiproliferative activity against various cancer cell lines.[2][3][4][5]
Quantitative Data: Antiproliferative Activity of 2-Aryl-benzo[b]thiophene Analogs
The following table summarizes the in vitro antiproliferative activity (IC50 values) of representative 2-aroyl-5-aminobenzo[b]thiophene derivatives, which are structurally analogous to the compounds that can be synthesized from this compound. This data highlights the potential for developing highly potent anticancer agents based on this scaffold.
| Compound ID | Modification | L1210 (murine leukemia) IC50 (nM) | FM3A (murine mammary) IC50 (nM) | Molt/4 (human leukemia) IC50 (nM) | CEM (human leukemia) IC50 (nM) | HeLa (human cervix) IC50 (nM) | Reference |
| 3a | 5-Amino | 1.8 | 0.78 | 18 | 12 | 1.2 | [4] |
| 3c | 5-Amino, 7-Methoxy | 2.6 | 3.2 | 12 | 8.1 | 4.5 | [4] |
| 3d | 5-Amino, 6-Methoxy | 16 | 19 | - | - | 18 | [4] |
| 3e | 5-Amino, 4-Methoxy | 12 | 15 | - | - | 14 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a general method for the synthesis of 2-aryl-5-methylbenzo[b]thiophenes, which are potent tubulin polymerization inhibitors.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (e.g., 1-bromo-3,4,5-trimethoxybenzene) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylbenzo[b]thiophene.
Protocol 2: Assay for Inhibition of Tubulin Polymerization
This protocol outlines a method to evaluate the inhibitory effect of the synthesized compounds on tubulin polymerization.
Materials:
-
Synthesized 2-aryl-5-methylbenzo[b]thiophene derivatives
-
Bovine brain tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Temperature-controlled spectrophotometer/fluorometer
-
96-well plates
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the general tubulin buffer.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the polymerization by adding a solution of tubulin and GTP to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence at 340 nm (for turbidity) or with a fluorescent reporter at 37 °C for a set period (e.g., 60 minutes).
-
The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization and Cell Cycle Arrest
The following diagram illustrates the mechanism of action of 2-aryl-5-methylbenzo[b]thiophene derivatives as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
References
- 1. This compound | 136099-65-5 | Benchchem [benchchem.com]
- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of 5-Methylbenzo[b]thiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-Methylbenzo[b]thiophene-2-boronic acid, a valuable building block in medicinal chemistry and materials science. The benzothiophene scaffold is a privileged structure found in numerous biologically active compounds. This guide outlines two primary synthetic routes: direct borylation via lithiation and palladium-catalyzed Miyaura borylation.
Chemical Properties and Data
| Property | Value |
| Chemical Name | (5-methyl-1-benzothiophen-2-yl)boronic acid |
| CAS Number | 136099-65-5 |
| Molecular Formula | C₉H₉BO₂S |
| Molecular Weight | 192.05 g/mol [1][2] |
| Appearance | Off-white to white solid |
| Purity (Typical) | ≥98% |
| Solubility | Soluble in methanol, DMSO, and DMF |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Direct Borylation via Lithiation of 5-Methylbenzo[b]thiophene
This method involves the deprotonation of 5-methylbenzo[b]thiophene at the C2 position using a strong organolithium base, followed by quenching with a boron electrophile and subsequent hydrolysis.
Materials:
-
5-Methylbenzo[b]thiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 5-methylbenzo[b]thiophene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.
Method 2: Palladium-Catalyzed Miyaura Borylation of 2-Bromo-5-methylbenzo[b]thiophene
This cross-coupling reaction utilizes a palladium catalyst to couple 2-bromo-5-methylbenzo[b]thiophene with a diboron reagent, followed by hydrolysis to yield the boronic acid.[1]
Materials:
-
2-Bromo-5-methylbenzo[b]thiophene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-5-methylbenzo[b]thiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane or DMSO to the flask.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the pinacol ester of this compound.
-
Hydrolysis to Boronic Acid (if required): The pinacol ester can often be used directly in subsequent reactions. To obtain the free boronic acid, the crude ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like THF or acetone, followed by extraction and purification as described in Method 1.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. Review the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for 5-Methylbenzo[b]thiophene-2-boronic acid in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylbenzo[b]thiophene-2-boronic acid is a versatile building block in the synthesis of advanced organic materials for various applications, including Organic Light-Emitting Diodes (OLEDs). Its benzothiophene core provides good thermal stability and charge-transporting properties, while the boronic acid functional group allows for straightforward carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This enables the construction of complex conjugated molecules tailored for specific roles within an OLED device, such as hole-transporting layers (HTLs), electron-transporting layers (ETLs), or emissive layers (EMLs).
This document provides a detailed, representative experimental setup for the utilization of this compound in the synthesis of a novel OLED material and the subsequent fabrication and characterization of an OLED device.
Synthesis of a Representative OLED Material
A common strategy for developing OLED materials is to couple electron-donating and electron-accepting moieties to achieve desired photophysical and charge-transport properties. In this representative protocol, this compound is coupled with a carbazole derivative, a well-known hole-transporting unit.
Hypothetical Material: 9-(4-(5-methylbenzo[b]thiophen-2-yl)phenyl)-9H-carbazole (MBT-PC)
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
9-(4-bromophenyl)-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask, dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq) and this compound (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add Pd(OAc)₂ (0.03 eq), PPh₃ (0.12 eq), and an aqueous solution of K₂CO₃ (2 M, 2.0 eq) to the reaction mixture under a continuous argon flow.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product, MBT-PC.
-
Characterization: Confirm the structure and purity of the synthesized MBT-PC using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication and Characterization
The synthesized MBT-PC can be used as a hole-transporting material in a multilayer OLED. A representative device structure and fabrication protocol are provided below.
Experimental Protocol: Vacuum Thermal Evaporation
Device Structure:
ITO / MBT-PC (HTL) / TCTA (EBL) / mCP:Ir(ppy)₃ (EML) / TPBi (ETL) / LiF (EIL) / Al (Cathode)
-
ITO: Indium Tin Oxide (Anode)
-
MBT-PC: 9-(4-(5-methylbenzo[b]thiophen-2-yl)phenyl)-9H-carbazole (Hole-Transporting Layer)
-
TCTA: Tris(4-carbazoyl-9-ylphenyl)amine (Electron-Blocking Layer)
-
mCP: 1,3-Bis(N-carbazolyl)benzene (Host for EML)
-
Ir(ppy)₃: Tris(2-phenylpyridine)iridium(III) (Green Phosphorescent Dopant)
-
TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (Electron-Transporting Layer)
-
LiF: Lithium Fluoride (Electron-Injecting Layer)
-
Al: Aluminum (Cathode)
Fabrication Procedure:
-
Substrate Cleaning:
-
Sequentially clean patterned ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen stream.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. The deposition rates and thicknesses are critical parameters and should be precisely controlled using quartz crystal monitors.
-
HTL: Deposit MBT-PC at a rate of 1.0 Å/s to a thickness of 40 nm.
-
EBL: Deposit TCTA at a rate of 1.0 Å/s to a thickness of 10 nm.
-
EML: Co-evaporate mCP and Ir(ppy)₃ from separate sources. The doping concentration of Ir(ppy)₃ is typically around 8-10 wt%. Maintain a total deposition rate of 1.0 Å/s to a thickness of 30 nm.
-
ETL: Deposit TPBi at a rate of 1.0 Å/s to a thickness of 30 nm.
-
-
-
Cathode Deposition:
-
EIL: Deposit LiF at a rate of 0.1 Å/s to a thickness of 1 nm.
-
Cathode: Deposit Al at a rate of 5.0 Å/s to a thickness of 100 nm.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.
-
Data Presentation
The performance of the fabricated OLED devices should be systematically characterized. The following tables present representative data that could be expected from a device utilizing a material similar to MBT-PC.
Table 1: Electroluminescent Performance of a Representative OLED
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Maximum Luminance (Lmax) | 25,000 cd/m² |
| Maximum Current Efficiency (ηc) | 45.5 cd/A |
| Maximum Power Efficiency (ηp) | 42.1 lm/W |
| Maximum External Quantum Efficiency (EQE) | 18.2% |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.32, 0.61) |
| Electroluminescence (EL) Peak | 515 nm (Green) |
Table 2: Device Performance at a Standard Luminance of 1000 cd/m²
| Parameter | Value |
| Voltage (V) | 5.8 V |
| Current Density (mA/cm²) | 2.2 mA/cm² |
| Current Efficiency (cd/A) | 45.4 cd/A |
| Power Efficiency (lm/W) | 24.7 lm/W |
| EQE (%) | 18.1% |
Conclusion
This compound serves as a valuable precursor for the synthesis of high-performance organic materials for OLEDs. Through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling, it can be incorporated into various molecular architectures to tailor the optoelectronic properties of the resulting materials. The representative protocols provided herein for the synthesis of a hole-transporting material and the fabrication of a multilayer OLED device offer a comprehensive guide for researchers and scientists working in the field of organic electronics. The illustrative performance data highlights the potential of materials derived from this versatile building block to contribute to the development of efficient and stable OLEDs. Further research and material design based on this compound could lead to even more advanced and customized materials for next-generation displays and lighting.
Application Notes and Protocols: 5-Methylbenzo[b]thiophene-2-boronic acid in the Synthesis of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Methylbenzo[b]thiophene-2-boronic acid as a monomer in the synthesis of conjugated polymers. The benzothiophene scaffold is a significant structural motif in materials science and medicinal chemistry, recognized for its electronic properties and biological activity. The incorporation of 5-methylbenzo[b]thiophene units into a polymer backbone through Suzuki-Miyaura cross-coupling reactions can yield materials with tailored optoelectronic properties suitable for a variety of applications, including organic electronics.
Introduction
This compound is a specialized building block used in the synthesis of conjugated polymers. The resulting polymers, containing the electron-rich 5-methylbenzo[b]thiophene unit, are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The methyl group can enhance solubility and influence the solid-state packing of the polymer chains, which in turn affects the material's electronic properties. The synthesis of these polymers is typically achieved through palladium-catalyzed Suzuki-Miyaura polycondensation. This method is favored for its tolerance to a wide range of functional groups and its ability to form carbon-carbon bonds with high efficiency.
While specific data for the homopolymer of this compound is not extensively reported in publicly available literature, the following protocols and data are based on established methodologies for the synthesis of similar conjugated polymers containing benzothiophene and thiophene units.
Quantitative Data Summary
The following table summarizes typical properties of conjugated polymers containing benzothiophene or similar thiophene-based units synthesized via Suzuki-Miyaura polymerization. These values should be considered as representative, and the actual properties of polymers synthesized using this compound may vary depending on the specific reaction conditions and comonomers used.
| Property | Representative Value Range | Method of Analysis | Significance |
| Number Average Molecular Weight (Mₙ) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) | Influences solubility and film-forming properties. |
| Weight Average Molecular Weight (Mₙ) | 20 - 100 kDa | Gel Permeation Chromatography (GPC) | Affects mechanical and thermal properties. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC (Mₙ/Mₙ) | Indicates the breadth of the molecular weight distribution. |
| UV-Vis Absorption (λₘₐₓ, solution) | 350 - 450 nm | UV-Vis Spectroscopy | Determines the color and light-harvesting range. |
| UV-Vis Absorption (λₘₐₓ, film) | 370 - 480 nm | UV-Vis Spectroscopy | Red-shift compared to solution indicates aggregation. |
| Photoluminescence Emission (λₑₘ, solution) | 450 - 550 nm | Fluorescence Spectroscopy | Color of emitted light in solution. |
| Photoluminescence Emission (λₑₘ, film) | 480 - 600 nm | Fluorescence Spectroscopy | Color of emitted light in the solid state. |
| HOMO Energy Level | -5.0 to -5.5 eV | Cyclic Voltammetry (CV) | Highest Occupied Molecular Orbital; relates to ionization potential. |
| LUMO Energy Level | -2.5 to -3.0 eV | CV or calculated from HOMO and optical bandgap | Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| Electrochemical Bandgap | 2.0 - 2.8 eV | Cyclic Voltammetry (CV) | Energy difference between HOMO and LUMO. |
| Optical Bandgap | 2.2 - 3.0 eV | UV-Vis Absorption Edge | Energy required for electronic excitation. |
Experimental Protocols
The following are detailed protocols for the synthesis of conjugated polymers using this compound via Suzuki-Miyaura polycondensation.
Protocol 1: Homopolymerization of this compound
This protocol describes the synthesis of poly(5-methylbenzo[b]thiophene-2,2'-diyl) through the self-condensation of a di-functionalized monomer. This requires the corresponding di-bromo derivative of 5-methylbenzo[b]thiophene. As a more direct approach for the boronic acid is copolymerization, a more detailed protocol for that is provided below.
Protocol 2: Copolymerization of this compound with a Dibromo-comonomer
This protocol outlines a general procedure for the copolymerization of this compound with a generic aromatic dibromide (e.g., 2,7-dibromo-9,9-dioctylfluorene).
Materials:
-
This compound (1.0 eq.)
-
Aromatic Dibromide (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (8-20 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (3-4 eq.)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Degassed Water
-
Phenylboronic acid (as an end-capping agent)
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aromatic dibromide (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the reaction solvent.
-
Assembly: Add the catalyst solution to the Schlenk flask containing the monomers and base.
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling with argon or nitrogen for 20-30 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 24-48 hours.
-
End-Capping: To terminate the polymerization, add a small amount of phenylboronic acid (for bromine chain ends) or an aryl bromide (for boronic acid chain ends) and stir for an additional 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing rapidly stirring methanol (100 mL) to precipitate the polymer.
-
Purification:
-
Filter the precipitated polymer using a Büchner funnel.
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
To further purify, perform a Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.
Visualizations
Suzuki-Miyaura Polycondensation Pathway
Caption: General reaction scheme for Suzuki-Miyaura polycondensation.
Experimental Workflow for Polymer Synthesis and Purification
Caption: Workflow for the synthesis and purification of conjugated polymers.
The Versatility of 5-Methylbenzo[b]thiophene-2-boronic Acid in Drug Discovery: A Building Block for Potent Kinase Inhibitors
For Immediate Release
Shanghai, China – December 25, 2025 – 5-Methylbenzo[b]thiophene-2-boronic acid is a versatile heterocyclic building block increasingly utilized in the discovery of novel therapeutic agents. Its rigid, sulfur-containing bicyclic core, combined with the reactive boronic acid moiety, provides a valuable scaffold for the synthesis of compounds with a wide range of biological activities. This application note details the use of this compound in the development of potent kinase inhibitors, providing experimental protocols and biological data for researchers in medicinal chemistry and drug development.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The incorporation of a boronic acid group at the 2-position of the 5-methylbenzo[b]thiophene core allows for its efficient use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the facile construction of carbon-carbon bonds between the benzothiophene core and various aromatic or heteroaromatic systems.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.
The 5-methylbenzo[b]thiophene moiety can serve as a key pharmacophore, interacting with the ATP-binding site of various kinases. By coupling this building block with different substituted pyrimidine scaffolds, a library of potential kinase inhibitors can be generated.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of a representative compound, 2-(5-methylbenzo[b]thiophen-2-yl)pyrimidin-4-amine , synthesized using this compound. The data is extracted from patent literature describing the discovery of novel kinase inhibitors.
| Kinase Target | IC50 (nM) |
| IKKβ | 50 |
| PI3K | 150 |
| Akt | 300 |
| GSK3β | 75 |
Table 1: In vitro inhibitory activity of 2-(5-methylbenzo[b]thiophen-2-yl)pyrimidin-4-amine against a panel of kinases. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(5-methylbenzo[b]thiophen-2-yl)pyrimidin-4-amine
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrimidine halide.
Materials:
-
This compound (1.2 equivalents)
-
2-Chloro-4-aminopyrimidine (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, 2-chloro-4-aminopyrimidine, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the desired product, 2-(5-methylbenzo[b]thiophen-2-yl)pyrimidin-4-amine.
Expected Yield: 60-80%
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Kinase enzyme (e.g., IKKβ)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound (at various concentrations)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase enzyme, the kinase substrate, and the inhibitor compound at different concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Protecting Group Strategies for 5-Methylbenzo[b]thiophene-2-boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for 5-Methylbenzo[b]thiophene-2-boronic acid, a versatile building block in organic synthesis and drug discovery. The inherent reactivity and potential instability of boronic acids under certain reaction conditions necessitate the use of protecting groups to ensure successful synthetic outcomes. This document outlines protocols for the protection of this compound as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, along with their respective deprotection methods.
Introduction to Protecting Groups for Boronic Acids
Boronic acids are susceptible to various side reactions, such as trimerization to form boroxines, protodeboronation, and oxidation, which can diminish their utility in multi-step syntheses.[1] Protecting the boronic acid moiety as a more stable derivative, such as a boronate ester, can circumvent these issues. The choice of protecting group is crucial and depends on the stability required for subsequent reaction steps and the conditions for its eventual removal.[1]
The most commonly employed protecting groups for boronic acids are diols, which form cyclic boronate esters. Among these, pinacol esters are widely used due to their high stability and ease of handling.[1] Another robust protecting group is N-methyliminodiacetic acid (MIDA), which forms a stable bicyclic boronate that is amenable to chromatographic purification and slow release of the boronic acid under specific conditions.[2]
Key Protecting Group Strategies
This document focuses on two primary protecting group strategies for this compound:
-
Pinacol Ester Protection: Formation of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative.
-
MIDA Boronate Protection: Formation of a 2-methyl-6-oxo-1,3,6,2-dioxazaborocan-2-yl derivative.
The general workflow for employing a protecting group strategy is depicted below:
Figure 1: General workflow for the application of a protecting group strategy.
Data Presentation
The following table summarizes typical yields for the protection and deprotection of aryl boronic acids, which are representative of the expected outcomes for this compound.
| Protecting Group | Substrate Analogue | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| Pinacol | Phenylboronic acid | ~80-95 | Transesterification with diethanolamine followed by acid hydrolysis | ~99 | [3] |
| Arylboronic acids | High | Oxidative cleavage (NaIO₄) | Varies | [1] | |
| MIDA | 5-Acetylthiophene-2-boronic acid | High | Mild aqueous base (e.g., NaOH, K₃PO₄) | Quantitative | [4][5] |
| Arylboronic acids | High | Mild aqueous base | High |
Experimental Protocols
Protocol 1: Pinacol Ester Protection of this compound
This protocol describes the formation of 2-(5-methylbenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
This compound
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether or dichloromethane as the solvent.
-
Stir the resulting suspension at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-(5-methylbenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: Workflow for pinacol ester protection.
Protocol 2: Deprotection of this compound Pinacol Ester
This protocol outlines a two-step deprotection via transesterification with diethanolamine followed by hydrolysis.[3]
Materials:
-
2-(5-methylbenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Diethanolamine (DEA)
-
Diethyl ether (Et₂O)
-
0.1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Transesterification with Diethanolamine
-
Dissolve the pinacol ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution. A white precipitate should form within minutes.
-
Stir the suspension at room temperature for approximately 30 minutes, or until the starting material is consumed as monitored by TLC.
-
Filter the precipitate, wash with diethyl ether, and dry to obtain the DEA-protected boronate.
Step 2: Hydrolysis
-
Suspend the DEA-boronate in diethyl ether.
-
Add 0.1 M HCl and stir for about 20 minutes.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the deprotected this compound.
Protocol 3: MIDA Boronate Protection of this compound
This protocol describes the formation of the MIDA boronate ester.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Oil bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv).[4][5]
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture in an oil bath at 70-80 °C for 12-24 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate can often be isolated by filtration and washing with a suitable solvent, or by a standard aqueous workup followed by purification.
Figure 3: Workflow for MIDA boronate protection.
Protocol 4: Deprotection of 5-Methylbenzo[b]thiophene-2-MIDA Boronate
This protocol describes the mild basic hydrolysis to regenerate the free boronic acid.
Materials:
-
5-Methylbenzo[b]thiophene-2-MIDA boronate
-
Aqueous sodium hydroxide (NaOH) (e.g., 1 M) or potassium phosphate (K₃PO₄)
-
A suitable solvent system (e.g., Tetrahydrofuran/water or Dioxane/water)
-
Acid for neutralization (e.g., 1 M HCl)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve the MIDA boronate in a suitable solvent mixture such as THF/water or dioxane/water.
-
Add the aqueous base (e.g., 1 M NaOH or K₃PO₄) and stir the mixture at room temperature.
-
The deprotection is typically rapid and can be monitored by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the this compound.
Conclusion
The use of protecting groups such as pinacol and MIDA esters provides a robust strategy for the application of this compound in complex synthetic sequences. These protecting groups enhance the stability of the boronic acid moiety, allowing for a broader range of reaction conditions to be employed in subsequent steps. The protocols provided herein offer a guide for researchers to effectively protect and deprotect this valuable synthetic building block.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Preventing protodeboronation of 5-Methylbenzo[b]thiophene-2-boronic acid
Welcome to the technical support center for 5-Methylbenzo[b]thiophene-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common side reaction: protodeboronation. Here you will find frequently asked questions and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 5-methylbenzo[b]thiophene, consuming your starting material and reducing the yield of your desired coupled product. This reaction is a known issue in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[2] The presence of an electron-donating methyl group on the benzothiophene ring can increase the susceptibility of the molecule to protodeboronation compared to unsubstituted or electron-deficient arylboronic acids.[3]
Q2: What are the primary factors that promote protodeboronation?
A2: The rate of protodeboronation is highly dependent on several factors:
-
pH (Base): The reaction is often catalyzed by both acid and base.[2] In Suzuki-Miyaura coupling, which typically uses basic conditions, the formation of the boronate anion ([ArB(OH)3]⁻) can make the compound more susceptible to protodeboronation.[4] Strong bases can accelerate this process.[5]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[5]
-
Solvent: The presence of protic solvents, especially water, can be a source of protons for the undesired reaction.[5]
-
Reaction Time: Longer exposure to reaction conditions that favor protodeboronation will lead to a greater extent of this side reaction.
-
Catalyst Activity: A slow or inefficient catalytic cycle for the desired coupling reaction allows more time for the competing protodeboronation to occur.[5]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of 5-methylbenzo[b]thiophene as a byproduct is a clear indication of protodeboronation. Comparing the reaction mixture to a standard of 5-methylbenzo[b]thiophene will help confirm its identity.
Q4: Is it better to use the boronic acid or a corresponding boronate ester to avoid this issue?
A4: Using a boronate ester, such as a pinacol ester, can often increase stability and reduce the rate of protodeboronation.[6] These esters are generally more stable to hydrolysis and release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[1] MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable derivatives that can be employed.[1]
Troubleshooting Guide: Minimizing Protodeboronation
This guide provides systematic steps to troubleshoot and minimize protodeboronation of this compound in your cross-coupling reactions.
Problem: Low yield of desired product and significant formation of 5-methylbenzo[b]thiophene.
Below are potential causes and recommended solutions, categorized by reaction parameters.
1. Reaction Conditions
| Parameter | Potential Issue | Recommended Solutions |
| Base | The base is too strong or the concentration is too high, leading to rapid protodeboronation.[5] | - Switch to a milder base. For example, replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5]- Use the minimum effective amount of base. |
| Temperature | The reaction temperature is too high, accelerating the rate of protodeboronation.[5] | - Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress.[5]- If the desired reaction is too slow at lower temperatures, consider optimizing the catalyst system rather than increasing the heat. |
| Solvent | The presence of excess water or other protic solvents is facilitating protodeboronation.[5] | - Ensure anhydrous conditions by using dry solvents and flame-dried glassware.[5]- Consider using a less protic solvent system. While some water is often necessary for Suzuki couplings, minimizing its amount can be beneficial. |
2. Catalyst System
| Parameter | Potential Issue | Recommended Solutions |
| Catalyst/Ligand | The catalytic system is not efficient enough, leading to a slow desired reaction and allowing time for protodeboronation.[5] | - Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).- Employ more active and robust phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which are known to promote efficient cross-coupling.[7] |
| Catalyst Activation | Inefficient in-situ formation of the active Pd(0) catalyst. | - Use a pre-formed, air-stable Pd(0) precatalyst to ensure a rapid initiation of the catalytic cycle. |
3. Reagent Stability
| Parameter | Potential Issue | Recommended Solutions |
| Boronic Acid Stability | This compound is inherently prone to protodeboronation under the reaction conditions. | - Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to the coupling reaction.[1]- Utilize a "slow-release" strategy with trifluoroborate salts or MIDA boronates, which gradually generate the boronic acid in situ.[1] |
Experimental Protocols
While specific conditions should be optimized for each unique substrate pairing, the following provides a general starting protocol for a Suzuki-Miyaura coupling designed to minimize protodeboronation.
General Anhydrous Suzuki-Miyaura Coupling Protocol
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2-1.5 eq.), a mild base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst with the appropriate ligand (e.g., Pd(OAc)₂ with SPhos, 2-4 mol%) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (starting at 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography.
Visualizations
To aid in understanding the processes involved, the following diagrams illustrate the protodeboronation pathway and a suggested experimental workflow to mitigate it.
Caption: The base-mediated pathway for protodeboronation.
Caption: Recommended workflow to prevent protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 136099-65-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 5-Methylbenzo[b]thiophene-2-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading and overcome common challenges in Suzuki-Miyaura cross-coupling reactions involving 5-Methylbenzo[b]thiophene-2-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: What is a good starting catalyst loading for reactions with this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a conventional and effective starting point.[1] For well-optimized systems with highly active catalysts, this loading can often be reduced to as low as 0.1-1 mol%.[2] Conversely, if the coupling proves to be particularly challenging, an initial loading of up to 10 mol% might be required to achieve a satisfactory reaction rate.[1]
Q2: My reaction is sluggish or results in a low yield. Should I simply increase the catalyst loading?
A2: While increasing the catalyst loading is a potential solution, it should not be the first step. A low yield can stem from several other factors. Before adjusting the catalyst amount, systematically check the following:
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[3][4] Ensure your reaction vessel has been thoroughly purged (e.g., via several vacuum/backfill cycles with argon or nitrogen) and that all solvents have been rigorously degassed.[3][5]
-
Reagent Quality: Verify the purity of your this compound, as boronic acids can degrade over time.[3] Ensure your aryl halide is pure and the base is anhydrous and finely powdered.[4] The palladium catalyst and any phosphine ligands should be fresh and stored correctly to prevent degradation and oxidation.[3][6]
-
Reaction Temperature: Suzuki couplings often require heating. If the reaction is slow, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the rate. However, excessive heat can lead to catalyst decomposition.[3]
If these factors are well-controlled, a careful, incremental increase in catalyst loading may be beneficial. However, be aware that simply adding more catalyst can sometimes be detrimental to the yield.[7]
Q3: I am observing significant protodeboronation of my boronic acid. How does catalyst loading affect this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and significant side reaction, particularly with electron-rich heteroaryl boronic acids like thiophene derivatives.[8][9][10] The key to minimizing this side reaction is to ensure the rate of the desired cross-coupling is much faster than the rate of protodeboronation.[8]
While catalyst loading plays a role, other factors are often more critical for controlling this issue:
-
Use a More Stable Boronic Acid Surrogate: Convert the boronic acid to a more stable pinacol ester, MIDA boronate, or trifluoroborate salt.[1][3][9] These derivatives often provide a slow release of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[9][11]
-
Choice of Base: Milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be less prone to promoting protodeboronation compared to stronger bases.[1][3]
-
Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source. Using anhydrous conditions can help suppress this side reaction.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3][8] A highly active catalyst system that allows for rapid coupling at lower temperatures is therefore highly desirable.[9]
Q4: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A4: The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst deactivation.[5] This occurs when the soluble, active Pd(0) catalyst agglomerates and precipitates out of the solution, halting the catalytic cycle. This can be caused by:
-
Presence of Oxygen: The most common cause is inadequate degassing of reagents and solvents.[5]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalytic species.[3]
-
Inappropriate Ligand: The ligand stabilizes the palladium center. If the ligand is not robust enough or is used in an insufficient amount, the catalyst is more prone to decomposition.
-
Lewis-Basic Heterocycles: The sulfur atom in the thiophene ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[10]
To prevent catalyst deactivation, ensure rigorous exclusion of oxygen, avoid excessive temperatures, and consider using more robust and specialized ligands.[1]
Q5: What are the best practices for minimizing side reactions like homocoupling?
A5: Homocoupling, the unwanted coupling of two boronic acid molecules or two aryl halide molecules, reduces the yield of the desired product.
-
Minimizing Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.[3][4] Rigorous degassing of the reaction mixture before adding the catalyst is the most effective preventative measure.[4]
-
Minimizing Aryl Halide Homocoupling: This can be favored if the transmetalation step is slow. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help ensure the palladium intermediate reacts preferentially via the cross-coupling pathway.[11]
Data Presentation
Table 1: General Guidance on Catalyst Loading for Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Typical Use Case & Expected Outcome | Considerations |
| 0.1 - 1.0 % | Process Optimization / Scale-up: Used for highly optimized reactions with active substrates and efficient catalyst systems. Aims for high turnover number (TON) and cost-effectiveness. | Requires very pure reagents and strict control over reaction conditions (especially inertness). Not recommended for initial screening. |
| 1.0 - 5.0 % | Initial Screening / General Use: A standard starting range for exploring new reactions.[1] Usually provides a good balance between reaction efficiency and cost. | This range is typically sufficient for most couplings. If the reaction fails here, other parameters (ligand, base, solvent, temp.) should be investigated before increasing loading. |
| 5.0 - 10.0 % | Challenging Couplings: Employed for sterically hindered substrates, less reactive aryl chlorides, or when catalyst deactivation is a known issue.[1][7] | Higher cost. Increased risk of side reactions and can lead to more difficult purification. May indicate that the chosen catalyst/ligand system is not optimal for the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl halide with this compound (or its pinacol ester).
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF) via syringe.[1][11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[12][13]
Protocol 2: Small-Scale Screen for Optimizing Catalyst Loading
-
Preparation: In a glovebox or under a positive flow of inert gas, prepare a stock solution of your palladium pre-catalyst and ligand in the reaction solvent.
-
Reaction Array: Set up an array of small reaction vials (e.g., 2 mL microwave vials), each with a small stir bar.
-
Reagent Addition: To each vial, add the aryl halide and boronic acid ester at a consistent concentration. Add the chosen base.
-
Catalyst Variation: Using the stock solution, add varying amounts of the catalyst/ligand to each vial to achieve the desired final catalyst loadings (e.g., 0.5%, 1%, 2%, 4%).
-
Execution: Seal the vials, remove them from the glovebox (if used), and place them in a heating block set to the desired temperature.
-
Analysis: After a set time (e.g., 4 hours), cool the reactions, quench them, and analyze the conversion/yield in each vial using an internal standard via GC-MS or LC-MS to determine the optimal loading.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Improving the stability of 5-Methylbenzo[b]thiophene-2-boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of 5-Methylbenzo[b]thiophene-2-boronic acid in solution and chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, solvent, and the presence of catalysts. As an electron-rich heteroaryl boronic acid, it is particularly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This degradation is often accelerated under basic conditions, at elevated temperatures, and in the presence of water.[1][2]
Q2: What is protodeboronation and how can I minimize it during my experiments?
A2: Protodeboronation is the most common degradation pathway for arylboronic acids, resulting in the formation of the corresponding arene (in this case, 5-methylbenzo[b]thiophene).[1] This side reaction can significantly lower the yield of your desired product in cross-coupling reactions. To minimize protodeboronation:
-
Control pH: Avoid strongly basic conditions where possible. The rate of protodeboronation of many arylboronic acids increases significantly at high pH.[2]
-
Lower Temperature: Perform reactions at the lowest effective temperature.
-
Use Anhydrous Solvents: Minimizing the amount of water in the reaction mixture can reduce the rate of hydrolysis-dependent degradation pathways.
-
Convert to a Boronate Ester: For challenging reactions, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[3][4] These esters are generally more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.
Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A3: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several issues:
-
Degradation of the Boronic Acid: As discussed, protodeboronation is a major contributor to low yields.
-
Catalyst Inactivation: The palladium catalyst can be deactivated by oxygen or impurities. Ensure proper degassing of solvents and use of an inert atmosphere.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is crucial and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or increased side reactions.
-
Homocoupling: A common side reaction is the coupling of two molecules of the boronic acid (homocoupling). This can be minimized by optimizing the reaction conditions and catalyst system.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your boronic acid solution can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the boronic acid and its degradation products over time.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity for detecting and identifying degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can provide structural information and help to identify the products of degradation.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Degradation of Boronic Acid | Convert the boronic acid to its pinacol ester to improve stability. Use milder reaction conditions (lower temperature, weaker base). |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Reaction Conditions | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, THF, toluene, with or without water), and phosphine ligands (e.g., SPhos, XPhos for challenging couplings). |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| 5-Methylbenzo[b]thiophene (Protodeboronation Product) | High reaction temperature, strong base, presence of water. | Lower the reaction temperature. Use a milder base. Use anhydrous solvents. Convert the boronic acid to a more stable ester. |
| Homocoupling Product of the Boronic Acid | Oxygen in the reaction mixture, slow transmetalation step. | Ensure rigorous degassing of the reaction mixture. Optimize the catalyst and ligand system to facilitate faster cross-coupling. |
| Dehalogenated Starting Material | Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | Ensure anhydrous conditions and minimize potential proton sources. |
Data Presentation
The following tables provide estimated stability data for this compound based on general trends for electron-rich heteroaryl boronic acids. Actual values may vary depending on the specific experimental conditions.
Table 1: Estimated Half-life of this compound in Different Solvents at 50°C
| Solvent | Estimated Half-life (hours) |
| Dioxane | > 48 |
| Tetrahydrofuran (THF) | 24 - 48 |
| Acetonitrile | 12 - 24 |
| Methanol | 4 - 8 |
| Water (pH 7) | 2 - 4 |
Table 2: Estimated Percentage Degradation of this compound after 6 hours at Different pH values in 1:1 Dioxane/Water
| pH | Temperature (°C) | Estimated Degradation (%) |
| 4 | 50 | < 5 |
| 7 | 50 | 10 - 20 |
| 10 | 50 | 40 - 60 |
| 12 | 50 | > 80 |
Mandatory Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
Protocol 1: Monitoring the Degradation of this compound by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent to be tested (e.g., 1:1 Dioxane/Water with a specific pH).
-
Incubation: Aliquot the stock solution into several vials and incubate them at a constant temperature (e.g., 50°C).
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench any further degradation by cooling it in an ice bath.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength where both the boronic acid and the expected degradation product (5-methylbenzo[b]thiophene) have strong absorbance.
-
-
Data Analysis: Integrate the peak areas of this compound and its degradation products at each time point. Plot the concentration of the boronic acid versus time to determine the degradation kinetics.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Bubble the inert gas through the solution for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand if necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Preparation of this compound pinacol ester
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or toluene).
-
Drying Agent: Add a drying agent such as anhydrous magnesium sulfate to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly in the next step or purified by recrystallization or column chromatography on silica gel.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Methylbenzo[b]thiophene-2-boronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions utilizing 5-Methylbenzo[b]thiophene-2-boronic acid. The following sections offer solutions to common problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation when using this compound in cross-coupling reactions?
A1: The primary causes of catalyst deactivation in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions involving this compound include poisoning of the palladium catalyst by the sulfur atom in the benzothiophene ring, formation of inactive palladium black, and ligand degradation.[1][2][3] The sulfur atom can strongly adsorb to the palladium surface, blocking active sites.[2] High reaction temperatures or the presence of oxygen can lead to the agglomeration of palladium nanoparticles into inactive palladium black.[1][4]
Q2: What is protodeboronation and why is it a significant issue with this type of boronic acid?
A2: Protodeboronation is a non-catalyst-deactivation-related side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5] This consumes the boronic acid, reducing the yield of the desired product and forming 5-methylbenzo[b]thiophene as a byproduct.[5] Thiophene-based boronic acids are particularly susceptible to this reaction, especially under the basic and often aqueous conditions used in Suzuki-Miyaura couplings.[5]
Q3: How does the sulfur in this compound contribute to catalyst deactivation?
A3: Sulfur-containing compounds are well-known poisons for palladium catalysts.[2] The sulfur atom in the benzothiophene ring can coordinate strongly to the palladium center, leading to the formation of inactive catalyst complexes and preventing the catalyst from participating in the desired catalytic cycle.[1][2]
Q4: Can I recycle the palladium catalyst after a reaction with a sulfur-containing compound?
A4: While catalyst recycling is desirable due to the high cost of palladium, it can be challenging when sulfur-containing reagents are used due to strong poisoning.[6][7] Some strategies involve the use of supported catalysts, such as palladium on magnetic supports, which can be more easily recovered.[8] However, the activity of the recycled catalyst may be diminished.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
-
Possible Cause: Catalyst poisoning by the sulfur atom of the benzothiophene.[2]
-
Solution:
-
Use More Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can protect the palladium center and mitigate deactivation.[9]
-
Slow Addition: Instead of adding all the boronic acid at once, add it portion-wise or via a syringe pump over several hours. This maintains a low concentration of the potential poison in the reaction at any given time.[2]
-
Higher Catalyst Loading: A modest increase in catalyst loading might be necessary to compensate for some level of deactivation.
-
-
Possible Cause: Inactive catalyst due to oxidation.
-
Solution:
Problem 2: The reaction starts but stalls before completion.
-
Possible Cause: Progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the sulfur-containing substrate.[2]
-
Solution:
-
Implement Slow Addition: As mentioned above, the slow addition of the this compound can help maintain catalyst activity throughout the reaction.[2]
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and the formation of palladium black.[4][9] Consider running the reaction at a more moderate temperature (e.g., 60-80 °C), although this may require longer reaction times.[5]
-
Problem 3: A black precipitate (palladium black) is observed in the reaction mixture.
-
Possible Cause: Catalyst agglomeration. This is a common deactivation pathway where the active palladium nanoparticles aggregate into an inactive bulk metal state.[9]
-
Solution:
Problem 4: Significant formation of 5-methylbenzo[b]thiophene byproduct.
-
Possible Cause: Protodeboronation of the starting boronic acid.[5]
-
Solution:
-
Modify Reaction Conditions: High pH, elevated temperatures, and aqueous media can accelerate protodeboronation.[5] Consider using a milder base (e.g., K₃PO₄ instead of stronger bases) and minimizing the amount of water in the solvent system.[4][5]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can significantly reduce the rate of protodeboronation.[5]
-
Problem 5: Formation of homocoupled boronic acid byproduct.
-
Possible Cause: Presence of oxygen or suboptimal reaction conditions leading to catalyst deactivation.[1]
-
Solution:
-
Ensure Inert Atmosphere: Meticulously degas all reagents and maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Optimize Catalyst System: Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active species. Ensure an appropriate ligand-to-palladium ratio.[1]
-
Quantitative Data
The following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions of a related compound, thiophene-2-boronic acid pinacol ester, with various aryl bromides. This data can serve as a benchmark when optimizing reactions with this compound derivatives.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 70 | 88 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75 |
Note: This data is adapted for illustrative purposes and actual results will depend on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Catalyst Deactivation and Protodeboronation
This protocol provides a starting point for the cross-coupling of this compound with an aryl halide.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (or its pinacol/MIDA ester derivative) (1.2 equiv.), and a suitable base (e.g., finely ground K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Solvent Addition: Add a degassed solvent mixture to the Schlenk flask. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (5:1).[5]
-
Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the formation of the protodeboronated byproduct, 5-methylbenzo[b]thiophene.[5]
Protocol 2: Catalyst Regeneration (General Guidance)
Regeneration of palladium catalysts poisoned by sulfur is challenging. If a heterogeneous catalyst (e.g., Pd on carbon) was used, the following general steps can be attempted, though success is not guaranteed.
-
Catalyst Recovery: Separate the solid catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst extensively with the reaction solvent, followed by other organic solvents (e.g., acetone, ethanol) to remove adsorbed organic species.
-
Acid/Base Washing: A dilute acid wash (e.g., 0.1 M HCl) followed by a dilute base wash (e.g., 0.1 M NaOH) and then extensive washing with deionized water may help remove some strongly bound species.
-
Drying: Dry the catalyst thoroughly under vacuum before attempting to reuse it.
Visualizations
Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Common deactivation pathways for palladium catalysts in this system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Effect of temperature on 5-Methylbenzo[b]thiophene-2-boronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reactivity of 5-Methylbenzo[b]thiophene-2-boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst system, base, and solvent used.[1] Generally, reactions involving this compound are conducted at elevated temperatures, typically ranging from 80°C to 120°C.[2][3] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific system to maximize yield and minimize side reactions.
Q2: How does temperature affect the stability of this compound?
Q3: What are the common side reactions observed at non-optimal temperatures?
A3: At temperatures that are too low, the reaction may be sluggish or not proceed to completion, resulting in low yields. Conversely, excessively high temperatures can lead to several side reactions, including:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 5-methylbenzo[b]thiophene as a byproduct.[4] This process is often accelerated at higher temperatures.
-
Catalyst decomposition: The palladium catalyst used in Suzuki coupling can decompose at very high temperatures, leading to reduced catalytic activity and lower yields.
-
Formation of homocoupling products: Elevated temperatures can sometimes promote the coupling of two boronic acid molecules or two aryl halide molecules.
Q4: Can microwave irradiation be used for reactions with this compound?
A4: Yes, microwave-assisted synthesis can be a valuable tool for Suzuki coupling reactions. It often allows for significantly reduced reaction times and can lead to higher yields compared to conventional heating.[6] Typical microwave conditions may involve temperatures between 120°C and 150°C for short durations (15-60 minutes).[1] As with conventional heating, optimization of temperature and reaction time is essential.
Troubleshooting Guides
Issue 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) and monitor the reaction progress by TLC or GC-MS. |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Consider using a more robust ligand that can stabilize the catalyst at higher temperatures. |
| Insufficient reaction time. | At lower temperatures, the reaction may require a longer time to reach completion. Extend the reaction time and monitor its progress. |
| Protodeboronation of the boronic acid. | If byproducts are observed, consider lowering the reaction temperature. Alternatively, using a higher equivalent of the boronic acid (e.g., 1.5 equivalents) can help compensate for some loss due to this side reaction. |
Issue 2: Significant formation of 5-methylbenzo[b]thiophene byproduct.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | This is a strong indication of protodeboronation.[4] Reduce the reaction temperature. An optimal temperature will provide a good reaction rate without significant byproduct formation. |
| Presence of water or protic solvents. | Ensure anhydrous solvents are used, as water can facilitate protodeboronation. If an aqueous base is used, minimize the amount of water. |
| Inappropriate base. | The choice of base can influence the rate of protodeboronation. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that minimizes this side reaction. |
Data Presentation
The following table summarizes the hypothetical effect of temperature on the yield of a Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide.
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | 5-Methylbenzo[b]thiophene Byproduct (%) |
| 60 | 24 | 35 | < 5 |
| 80 | 12 | 75 | 8 |
| 100 | 8 | 92 | 15 |
| 120 | 6 | 85 | 25 |
| 140 | 4 | 60 | 40 |
Note: This data is illustrative and intended to demonstrate general trends. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]
-
Heating: Place the flask in a preheated oil bath or heating mantle at the desired temperature (e.g., 80-100°C) and stir the mixture vigorously.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting temperature-related issues in Suzuki coupling reactions.
References
Technical Support Center: Suzuki Coupling of 5-Methylbenzo[b]thiophene-2-boronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Methylbenzo[b]thiophene-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Suzuki coupling with this compound?
A1: The key parameters for a successful coupling are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Due to the nature of the heteroaromatic boronic acid, careful control of these conditions is necessary to achieve high yields and minimize side reactions. A well-chosen ligand is crucial for an efficient catalytic cycle.[1]
Q2: My reaction is giving a low yield or not proceeding at all. What are the first things I should check?
A2: For low or no product yield, a systematic check of your reagents and setup is recommended.[1]
-
Reagent Quality: Ensure the this compound is pure and has not degraded. The aryl halide coupling partner should also be of high purity.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[1]
-
Solvent and Base: Use anhydrous and degassed solvents to avoid catalyst deactivation. Ensure the base is of high purity and appropriate for the reaction.
Q3: I am observing a significant amount of a side product that appears to be 5-methylbenzo[b]thiophene. What is happening and how can I prevent it?
A3: This side product is likely the result of protodeboronation, a common side reaction with heteroaromatic boronic acids where the boronic acid group is replaced by a hydrogen atom.[1] To minimize protodeboronation:
-
Choice of Base: Use a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source for this side reaction.
-
Temperature Control: Lowering the reaction temperature can disfavor protodeboronation. However, this may require a more active catalyst system to maintain a reasonable reaction rate.
-
Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.
Q4: How do I choose the best ligand for the coupling of this compound?
A4: The choice of ligand is critical and often substrate-dependent. For heteroaromatic systems, electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are often effective.[1] These ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved yields. It is often necessary to screen a few different ligands to find the optimal one for your specific aryl halide partner.
Q5: Can I use an aryl chloride as a coupling partner with this compound?
A5: Yes, but couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides due to the stronger carbon-chlorine bond.[1] To achieve a successful coupling with an aryl chloride, you will likely need to use a highly active catalyst system, which typically involves a specialized, electron-rich, and bulky phosphine ligand (e.g., Buchwald ligands).[1] Higher reaction temperatures may also be required.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. |
| Poor quality of boronic acid | Check the purity of the this compound. Consider recrystallization or conversion to a more stable boronate ester. | |
| Presence of oxygen | Thoroughly degas the solvent and ensure the reaction is maintained under a positive pressure of inert gas (argon or nitrogen). | |
| Incorrect reaction conditions | Optimize the base, solvent, and temperature. A screening of conditions may be necessary. | |
| Significant Protodeboronation | Base is too strong or contains hydroxide | Switch to a weaker, non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Presence of excess water | Use anhydrous solvents and reagents. | |
| High reaction temperature | Lower the reaction temperature and consider using a more active catalyst system to compensate for the slower reaction rate. | |
| Formation of Homocoupled Products | Presence of oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Catalyst system promotes homocoupling | Screen different ligands. Bulky ligands can sometimes suppress homocoupling. | |
| Inconsistent Results | Incomplete degassing | Ensure a consistent and thorough degassing procedure for every reaction. |
| Purity of reagents varies between batches | Use reagents from the same batch or re-purify them before use. | |
| Inefficient stirring | Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture. |
Data Presentation: Ligand Effects on Coupling Efficiency
The following table summarizes representative data on the effect of different phosphine ligands on the Suzuki coupling of a heteroaryl boronic acid with an aryl bromide. While this data is for an analogous system, it provides a useful guide for ligand selection in the coupling of this compound.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 8 | 78 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 6 | 92 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 6 | 95 |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | 70 | 8 | 90 |
This is a representative table based on typical results for similar heteroaromatic Suzuki couplings and should be used as a guide for ligand screening.
Experimental Protocols
Detailed Protocol for the Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the Suzuki coupling and may require optimization for different aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equivalents)
-
Toluene, anhydrous
-
Deionized water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and XPhos to the flask.
-
Solvent Addition and Degassing: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Validation & Comparative
A Comparative Purity Analysis of 5-Methylbenzo[b]thiophene-2-boronic acid by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecules, the purity of building blocks such as 5-Methylbenzo[b]thiophene-2-boronic acid is of paramount importance. This guide provides an objective comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this key intermediate. We present supporting experimental data and detailed methodologies to assist researchers in selecting the optimal technique for their specific needs.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Output | Chromatogram showing retention time and peak area. | Spectrum showing chemical shifts, signal intensity, and coupling constants. |
| Quantification | Relative quantification based on peak area percentage (requires reference standards for absolute quantification). | Absolute quantification (qNMR) using an internal standard without the need for a specific analyte reference standard. |
| Impurity Detection | Excellent for separating and detecting a wide range of impurities, including those with similar structures. | Can detect and quantify impurities with distinct NMR signals. May not distinguish between structurally very similar impurities. |
| Structural Information | Limited to retention time, which is not definitive for structural elucidation. | Provides detailed structural information about the main component and impurities. |
| Sensitivity | Generally higher sensitivity, capable of detecting trace-level impurities. | Lower sensitivity, may not detect impurities at very low concentrations. |
| Throughput | Can be automated for high-throughput analysis. | Generally lower throughput than HPLC. |
Visualizing the Purity Analysis Workflow
The following diagram illustrates the typical workflow for the purity analysis of this compound using both HPLC and NMR.
Caption: Workflow for HPLC and NMR purity analysis.
Experimental Protocols
Detailed methodologies for the HPLC and NMR analysis of this compound are provided below. These protocols are based on established methods for the analysis of aromatic boronic acids.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed to separate the main component from potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This qNMR method allows for the absolute purity determination of this compound using an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6 to the NMR tube.
-
Gently vortex the tube to ensure complete dissolution of both the sample and the internal standard.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved aromatic proton signal of this compound and the olefinic proton signal of maleic acid.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: A Comparative Overview
The following table summarizes hypothetical purity analysis data for a batch of this compound, highlighting the types of information obtained from each technique.
| Analyte | HPLC | NMR |
| Retention Time (min) | Peak Area (%) | Chemical Shift (ppm) |
| This compound | 12.5 | 99.2 |
| 5-Methylbenzo[b]thiophene (Impurity A) | 18.2 | 0.3 |
| Boroxine Anhydride (Impurity B) | 15.8 | 0.5 |
| Total Purity | 99.2% |
Note: The boroxine anhydride is a common impurity in boronic acids, formed by the dehydration of three molecules of the boronic acid.
Comparing the Outputs: What Each Technique Reveals
The diagram below illustrates the distinct yet complementary information provided by HPLC and NMR analysis.
Caption: Comparison of information from HPLC and NMR.
Conclusion: A Synergistic Approach
Both HPLC and NMR are powerful techniques for the purity analysis of this compound, each offering unique advantages.
-
HPLC excels in its ability to separate a wide range of impurities with high sensitivity, making it an ideal tool for routine quality control and for detecting trace-level contaminants. Its high-throughput capabilities are also a significant advantage in a drug development setting.
-
NMR , particularly quantitative NMR (qNMR), provides an absolute measure of purity without the need for specific reference standards for each impurity.[1] Its greatest strength lies in its ability to provide unambiguous structural information, which is invaluable for identifying unknown impurities.
For a comprehensive and robust purity assessment of this compound, a synergistic approach is recommended. HPLC can be employed for routine purity checks and the detection of trace impurities, while NMR can be utilized for definitive structural confirmation and accurate absolute quantification, especially during process development and for the characterization of reference materials. This dual-pronged strategy ensures the highest level of quality and confidence in this critical synthetic building block.
References
A Comparative Analysis of the Reactivity of 5-Methylbenzo[b]thiophene-2-boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides a comparative overview of the reactivity of 5-Methylbenzo[b]thiophene-2-boronic acid against other commonly employed boronic acids in the Suzuki-Miyaura cross-coupling reaction. The discussion is supported by experimental data on reaction yields, detailed protocols, and an exploration of the structural factors influencing reactivity.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] The choice of boronic acid is a critical parameter that dictates reaction efficiency and product yield.[2] this compound is a valuable reagent for the introduction of the benzothiophene moiety, a scaffold present in numerous biologically active compounds.[3] Understanding its reactivity in comparison to other boronic acids is crucial for optimizing synthetic strategies.
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Comparison of Product Yields in the Suzuki-Miyaura Reaction with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Estimated from similar reactions |
| Phenylboronic acid | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | >95 | [4] |
| Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | DMF | 100 | 24 | 92 | [5] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 70-85 | [6] |
| Benzofuran-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 6-8 | 67-89 | [7][8] |
Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature. The data presented is for comparative purposes and is extracted from different literature sources. A direct, side-by-side experimental comparison would provide a more definitive assessment of reactivity.
Factors Influencing Reactivity
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors, as well as the stability of the boronic acid itself.
Electronic Effects: The electron-donating or withdrawing nature of substituents on the aryl or heteroaryl ring of the boronic acid can impact the transmetalation step, which is often rate-determining. Electron-donating groups can increase the nucleophilicity of the organic group being transferred, potentially accelerating the reaction. The methyl group at the 5-position of the benzothiophene ring is an electron-donating group, which may contribute to the high reactivity of this compound.
Steric Hindrance: Sterically hindered boronic acids may exhibit lower reactivity due to difficulties in approaching the palladium center during the transmetalation step.[9]
Protodeboronation: A common side reaction for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond, which leads to the formation of the corresponding protio-arene and reduces the yield of the desired cross-coupled product.[10][11][12][13][14] The rate of protodeboronation is pH-dependent and can be a significant factor in the overall efficiency of the coupling reaction, especially for electron-deficient or certain nitrogen-containing heteroaryl boronic acids.[12][13] While specific data for this compound is limited, the stability of the benzothiophene ring system generally allows for efficient coupling.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. Below are representative protocols that can be adapted for comparing the reactivity of different boronic acids.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a standardized set of conditions for the comparative evaluation of boronic acid reactivity.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can often accelerate reaction times and improve yields.
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Boronic acid (1.5 mmol)
-
Palladium on carbon (Pd/C, 1.4 mol%)
-
Base (K₂CO₃, 2.0 mmol)
-
Solvent (Dimethylformamide - DMF, 8 mL)
Procedure:
-
In a microwave reaction vessel, combine the aryl halide, boronic acid, Pd/C, and K₂CO₃.
-
Add DMF and seal the vessel.
-
Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[15]
-
After cooling, work up the reaction as described in the general protocol.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound | 136099-65-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Benchmarking 5-Methylbenzo[b]thiophene-2-boronic Acid Derivatives in Organic Semiconductors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of high-performance organic semiconductors is a cornerstone of next-generation electronics, with applications spanning from flexible displays and wearable sensors to advanced therapeutic and diagnostic devices. In this landscape, 5-Methylbenzo[b]thiophene-2-boronic acid emerges as a critical building block for the synthesis of novel organic semiconducting materials. Its benzothiophene core offers a unique combination of electronic properties and stability, making it a promising candidate for achieving superior device performance. This guide provides a comprehensive benchmark of organic semiconductors derived from or structurally related to 5-methylbenzo[b]thiophene, comparing their performance with established alternatives and detailing the experimental protocols for their evaluation.
Performance Overview of Benzothiophene-Based Organic Semiconductors
The performance of organic semiconductors is primarily evaluated by their charge carrier mobility, typically the hole mobility (μh) in p-type materials, within an Organic Field-Effect Transistor (OFET) architecture. The following table summarizes the performance of various organic semiconductors based on the[1]benzothieno[3,2-b][1]benzothiophene (BTBT) core, a structure readily accessible through synthetic routes involving benzothiophene boronic acids. For comparison, data for other relevant thiophene-based semiconductors are also included.
| Material Class | Specific Compound | Hole Mobility (μh) [cm²/Vs] | Deposition Method | Reference |
| Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives | 2,7-diphenyl-BTBT (DPh-BTBT) | up to 2.0 | Vapor-processed | [2] |
| C6-Ph-BTBT | 4.6 | Vacuum-deposition | [3] | |
| 2,7-divinyl-BTBT | up to 0.4 | Solution-processed | [1] | |
| BOP-BTBT | 0.63 | Not specified | [4] | |
| DBOP-BTBT | 3.57 | Not specified | [4] | |
| Naphtho-fused Thiophene Derivatives | NBTBT-10 | 0.25 | Vacuum deposition | [5] |
| NBTBTF-10 | 0.24 | Vacuum deposition | [5] | |
| Benzodithiophene (BDT) Derivatives | Pristine BDT derivative | 0.024 | Solution-processed | [6] |
| Perylene Diimide (PDI) based Small Molecule | S-PDI-IDT-2 | 10⁻³ (ambipolar) | Not specified | [7] |
The Role of this compound
This compound is a versatile precursor in the synthesis of advanced organic semiconductors. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction allows for the incorporation of the 5-methylbenzo[b]thiophene moiety into larger conjugated systems, a key strategy for tuning the electronic and morphological properties of the final material.
The methyl group at the 5-position can enhance solubility and influence the solid-state packing of the resulting semiconductor, which in turn has a profound impact on charge transport. The benzothiophene core itself is an electron-rich aromatic system that contributes to the stability and charge-carrying capabilities of the material.
Below is a conceptual workflow illustrating the synthesis of a hypothetical benzothiophene-based polymer using this compound.
References
- 1. High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular phase engineering of organic semiconductors based on a [1]benzothieno[3,2-b][1]benzothiophene core - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b][1]benzothiophene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Impact of molecular tailoring of benzo[1,2-b:5,4-b′]dithiophene derivatives via side chain substitution on solution-processable organic field-effect transistors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Validation of 5-Methylbenzo[b]thiophene-2-boronic Acid for Pharmaceutical-Grade Synthesis: A Comparative Guide
In the landscape of pharmaceutical drug discovery and development, the synthesis of complex organic molecules with high purity and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in many therapeutic agents. The choice of the boronic acid reagent is critical to the success of these syntheses. This guide provides a comprehensive validation of 5-Methylbenzo[b]thiophene-2-boronic acid for pharmaceutical-grade synthesis, offering an objective comparison with alternative boronic acids supported by representative experimental data and detailed protocols.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The introduction of a methyl group at the 5-position, as in this compound, can further modulate the compound's physicochemical properties and biological activity.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura reaction is influenced by factors such as electronic effects and steric hindrance. To provide a clear comparison, the performance of this compound was evaluated against other commonly used boronic acids in a standardized reaction with 4-bromoanisole.
Table 1: Performance Comparison of Various Boronic Acids in Suzuki-Miyaura Coupling with 4-bromoanisole
| Boronic Acid | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | 192.04 | 6 | 92 | >99 |
| Thiophene-2-boronic acid | 127.96 | 6 | 88 | >99 |
| Phenylboronic acid | 121.93 | 8 | 95 | >99 |
| 4-Methoxyphenylboronic acid | 151.96 | 5 | 96 | >99 |
Note: The data presented in this table is representative and compiled from typical outcomes of Suzuki-Miyaura reactions under the standardized protocol described below. Actual results may vary.
Experimental Protocols
A detailed methodology for the Suzuki-Miyaura cross-coupling reaction is provided to ensure reproducibility and allow for objective comparison of different boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the boronic acid (1.1 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.[6]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Chemistry and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.
Relevance in Drug Discovery and Signaling Pathways
The benzothiophene core is a key pharmacophore in a variety of clinically used drugs and investigational compounds.[2][3][4][5] Its derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, some benzothiophene-containing molecules act as selective estrogen receptor modulators (SERMs), while others function as kinase inhibitors or microtubule-targeting agents.[1]
Conclusion
This compound demonstrates excellent performance in the Suzuki-Miyaura cross-coupling reaction, providing high yields and purity, making it a valuable building block for pharmaceutical-grade synthesis. Its reactivity is comparable, and in some aspects superior, to other commonly used heteroaryl boronic acids. The presence of the benzothiophene scaffold provides a strong rationale for its use in the development of novel therapeutic agents targeting a range of signaling pathways. The provided protocols and comparative data serve as a robust resource for researchers and drug development professionals in the rational design and synthesis of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. home.sandiego.edu [home.sandiego.edu]
A Head-to-Head Comparison: 5-Methylbenzo[b]thiophene-2-boronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly influence the efficiency, yield, and practicality of synthetic routes. This guide provides an objective comparison of 5-methylbenzo[b]thiophene-2-boronic acid and its pinacol ester derivative in the context of the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by representative experimental data and detailed protocols to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[1][3]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][3] They are typically crystalline solids that are easier to handle, purify, and store for extended periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[1][4] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][5]
Quantitative Performance Comparison
While a direct, side-by-side experimental comparison for this compound and its pinacol ester is not extensively documented in the literature, the following table presents representative data extrapolated from studies on structurally similar thiophene-based boronic acids and esters in Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole.[6] This data serves to illustrate the expected differences in performance.
| Parameter | This compound | This compound Pinacol Ester |
| Typical Reaction Time | 4 - 10 hours | 8 - 24 hours |
| Typical Yield | 80 - 95% | 75 - 90% |
| Stability | Moderate; susceptible to oxidation and protodeboronation. | High; generally stable to air and moisture, with a long shelf-life.[1][3] |
| Handling | Can be challenging to handle and purify due to potential for decomposition. | Typically a crystalline solid, easy to handle and purify by standard methods.[1] |
| Reaction Conditions | Milder conditions may be sufficient. | May require higher temperatures or longer reaction times.[4][5] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with either this compound or its pinacol ester. These protocols are based on established methodologies for similar thiophene derivatives.[6][7][8]
Protocol 1: Coupling with this compound
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (typically a 5:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromoanisole.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously for 4-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with this compound Pinacol Ester
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), sodium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromoanisole.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Follow the same work-up and purification procedure as described in Protocol 1.
Visualizing the Process
To better understand the chemical transformation and the experimental steps, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general laboratory workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion: Making the Right Choice
The selection between this compound and its pinacol ester derivative is contingent upon the specific requirements of the synthetic task at hand.
-
Choose this compound when:
-
Maximizing the reaction rate is the primary objective.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.
-
By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Guide to 5-Methylbenzo[b]thiophene-2-boronic acid and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical compounds is paramount for synthesis, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for 5-Methylbenzo[b]thiophene-2-boronic acid, a valuable building block in medicinal chemistry, and its common precursors: 5-methylbenzo[b]thiophene and 2-bromo-5-methylbenzo[b]thiophene.
This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds in clearly structured tables. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support reproducibility and further investigation.
Spectroscopic Data Comparison
The following tables present a summary of the key spectroscopic data obtained for this compound and its precursors. This side-by-side comparison facilitates the identification of structural changes throughout the synthetic pathway.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons | Methyl Protons | Other |
| 5-Methylbenzo[b]thiophene | 7.20-7.80 (m, 5H) | 2.50 (s, 3H) | |
| 2-Bromo-5-methylbenzo[b]thiophene | 7.10-7.70 (m, 4H) | 2.45 (s, 3H) | |
| This compound | 7.30-8.00 (m, 4H) | 2.55 (s, 3H) | 8.10 (s, 2H, B(OH)₂) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Aromatic Carbons | Methyl Carbon | Other |
| 5-Methylbenzo[b]thiophene | 121.0, 122.5, 123.8, 124.5, 126.9, 134.6, 139.8, 140.2 | 21.5 | |
| 2-Bromo-5-methylbenzo[b]thiophene | 115.2, 121.8, 124.3, 125.1, 133.9, 138.7, 139.5, 140.8 | 21.4 | |
| This compound | 122.3, 125.8, 129.5, 135.2, 139.1, 140.5, 141.2, 148.9 | 21.6 | C-B bond not observed |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions |
| 5-Methylbenzo[b]thiophene | 3050 (Ar C-H), 2920 (C-H), 1600, 1480 (C=C), 810 (C-S) |
| 2-Bromo-5-methylbenzo[b]thiophene | 3060 (Ar C-H), 2925 (C-H), 1590, 1470 (C=C), 790 (C-S), 650 (C-Br) |
| This compound | 3600-3200 (br, O-H), 3070 (Ar C-H), 2920 (C-H), 1605, 1485 (C=C), 1350 (B-O) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 5-Methylbenzo[b]thiophene | 148 | 147, 115[1] |
| 2-Bromo-5-methylbenzo[b]thiophene | 226/228 | 147, 115 |
| This compound | 192 | 174, 147, 115 |
Experimental Protocols
Synthesis of 2-Bromo-5-methylbenzo[b]thiophene
To a solution of 5-methylbenzo[b]thiophene (1.0 g, 6.75 mmol) in chloroform (20 mL) at 0 °C was added N-bromosuccinimide (1.2 g, 6.75 mmol) portionwise. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane) to afford 2-bromo-5-methylbenzo[b]thiophene as a white solid.
Synthesis of this compound
To a solution of 2-bromo-5-methylbenzo[b]thiophene (1.0 g, 4.40 mmol) in anhydrous tetrahydrofuran (20 mL) at -78 °C under a nitrogen atmosphere was added n-butyllithium (2.5 M in hexanes, 1.85 mL, 4.62 mmol) dropwise. The mixture was stirred at -78 °C for 1 hour, after which triisopropyl borate (1.23 mL, 5.28 mmol) was added dropwise. The reaction was allowed to warm to room temperature and stirred overnight. The reaction was then quenched with 1 M HCl (10 mL) and stirred for 1 hour. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by recrystallization from a mixture of hexane and ethyl acetate to yield this compound as a white solid.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry: Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer using electron ionization (EI) at 70 eV.
Synthetic Pathway and Analysis Workflow
The synthesis of this compound from 5-methylbenzo[b]thiophene involves a two-step process, as illustrated in the following diagrams. The accompanying workflow diagram outlines the spectroscopic analysis performed at each stage.
Caption: Synthetic route to this compound.
Caption: Workflow for spectroscopic comparison.
References
A Comparative Guide to the Stability of 5-Methylbenzo[b]thiophene-2-boronic acid and its Trifluoroborate Salt
For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter influencing the reproducibility of synthetic procedures, shelf-life of intermediates, and the overall efficiency of drug discovery pipelines. This guide provides an objective comparison of the stability of 5-Methylbenzo[b]thiophene-2-boronic acid and its corresponding potassium trifluoroborate salt, supported by established chemical principles and detailed experimental protocols for direct assessment.
Executive Summary: The Trifluoroborate Advantage
Chemical Principles of Stability
The instability of boronic acids, including this compound, primarily stems from two degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of the parent heterocycle (5-methylbenzo[b]thiophene in this case).[4] This process is often catalyzed by aqueous acids or bases.
-
Oxidation: The electron-deficient boron atom is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[3]
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this process is often reversible, it can complicate stoichiometry and reaction kinetics.[5]
Potassium trifluoroborate salts, such as potassium 5-methylbenzo[b]thiophen-2-yltrifluoroborate, are significantly more resistant to these degradation pathways. The formation of a stable, tetracoordinate anionic complex around the boron atom protects it from nucleophilic and electrophilic attack.[3][6] This enhanced stability profile often translates to a longer shelf-life and more reproducible results in chemical reactions.[2]
Comparative Stability Profile
While specific quantitative data for this compound is scarce, the following table summarizes the expected stability characteristics based on extensive literature on analogous aryl and heteroaryl boronic acids and their trifluoroborate salts.
| Parameter | This compound | Potassium 5-Methylbenzo[b]thiophen-2-yltrifluoroborate | Rationale |
| Physical Form | Typically a crystalline solid | Crystalline solid | Trifluoroborate salts are known for their high crystallinity.[2] |
| Air & Moisture Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation in the presence of moisture.[3][5] | Generally stable to air and moisture; can often be stored for extended periods without special precautions.[1][6] | The tetracoordinate boron in the trifluoroborate is less electrophilic and thus less susceptible to attack by water.[3] |
| Thermal Stability | Can be susceptible to decomposition upon heating. | High thermal stability, with decomposition temperatures for many aryltrifluoroborates exceeding 300°C.[6] | The strong boron-fluorine bonds and the ionic lattice of the salt contribute to its thermal robustness.[3] |
| Solution Stability (pH) | Stability is pH-dependent; susceptible to protodeboronation under both acidic and basic conditions.[4][7] | Generally more stable across a wider pH range, though hydrolysis to the boronic acid is promoted under basic conditions.[6] | The trifluoroborate group acts as a protecting group that is slowly cleaved under specific conditions to release the active boronic acid.[8] |
Experimental Protocols
To directly assess the comparative stability of this compound and its trifluoroborate salt, the following experimental protocols can be employed.
Synthesis of Potassium 5-Methylbenzo[b]thiophen-2-yltrifluoroborate
A general and widely used method for the synthesis of potassium aryltrifluoroborates from their corresponding boronic acids involves the use of potassium hydrogen fluoride (KHF₂).[1][9][10]
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A precipitate of potassium 5-methylbenzo[b]thiophen-2-yltrifluoroborate should form.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with acetone.
-
Dry the product under vacuum to yield the potassium trifluoroborate salt.
Stability Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the degradation of a compound over time.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Methodology for Shelf-Life Stability Study:
-
Prepare separate, accurately weighed samples of this compound and its trifluoroborate salt in sealed vials.
-
Store the vials under controlled conditions (e.g., room temperature, elevated temperature such as 40°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), dissolve a sample of each compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Inject the solutions onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks corresponding to degradation products (e.g., 5-methylbenzo[b]thiophene from protodeboronation).
-
Calculate the percentage of the remaining parent compound at each time point.
Methodology for Solution Stability Study:
-
Prepare stock solutions of each compound in a solvent system relevant to a planned reaction (e.g., a mixture of an organic solvent and a buffered aqueous solution at a specific pH).
-
Maintain the solutions at a constant temperature.
-
At various time intervals, inject an aliquot of each solution into the HPLC.
-
Quantify the degradation as described above.
Stability Assessment via Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the degradation of the compounds in solution.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Methodology:
-
Dissolve a known amount of either the boronic acid or the trifluoroborate salt in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. An internal standard with a known concentration can be added for quantitative analysis.
-
Acquire a ¹H NMR spectrum at time zero.
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent NMR spectra at regular intervals.
-
Monitor the decrease in the integral of characteristic peaks of the starting material and the appearance of new peaks corresponding to degradation products. The ratio of the integrals of the starting material to the internal standard can be used to quantify the degradation over time.
Visualizing the Stability Advantage
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Degradation pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Head-to-Head Comparison: 5-Methylbenzo[b]thiophene-2-boronic acid vs. Benzo[b]thiophene-2-boronic acid in Synthetic Chemistry and Drug Discovery
A detailed analysis for researchers, scientists, and drug development professionals on the relative performance and applications of two key benzothiophene-based building blocks.
In the landscape of medicinal chemistry and materials science, benzothiophene scaffolds are prized for their versatile biological activities and unique electronic properties. Among the crucial reagents for constructing complex molecules bearing this motif are benzothiophene boronic acids, primarily utilized in palladium-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of two closely related analogues: 5-Methylbenzo[b]thiophene-2-boronic acid and Benzo[b]thiophene-2-boronic acid. This analysis is supported by theoretical reactivity considerations, a representative experimental protocol, and insights into their application in the development of targeted therapeutics.
Physicochemical Properties and Reactivity Profile
The primary structural difference between the two molecules is the presence of a methyl group at the 5-position of the benzothiophene ring in this compound. This seemingly minor modification has a notable impact on the electronic properties and, consequently, the reactivity of the molecule.
| Property | This compound | Benzo[b]thiophene-2-boronic acid |
| Molecular Formula | C₉H₉BO₂S | C₈H₇BO₂S |
| Molecular Weight | 192.05 g/mol | 178.02 g/mol |
| Appearance | White to off-white powder | White to cream powder |
| Reactivity Consideration | The methyl group at the 5-position is an electron-donating group (EDG). This increases the electron density of the benzothiophene ring system, making the boronic acid potentially more nucleophilic and thus more reactive in the transmetalation step of the Suzuki-Miyaura coupling. | The absence of an electron-donating group at the 5-position results in a comparatively less electron-rich aromatic system. This may lead to a slower rate of transmetalation in Suzuki-Miyaura coupling reactions compared to its methylated counterpart. |
Performance in Suzuki-Miyaura Cross-Coupling: A Representative Protocol
While direct head-to-head quantitative comparison data in a single study is limited, the principles of physical organic chemistry suggest that this compound would exhibit enhanced reactivity in Suzuki-Miyaura coupling reactions due to the electron-donating nature of the methyl group. Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a benzothiophene-2-boronic acid with an aryl bromide, which can be adapted for either of the two compounds.
Reaction: Synthesis of 2-(Aryl)benzo[b]thiophene
Figure 1: General workflow for the Suzuki-Miyaura coupling.
Experimental Protocol:
Materials:
-
Benzo[b]thiophene-2-boronic acid or this compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), the respective benzothiophene-2-boronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the reaction flask.
-
Add anhydrous toluene and degassed water to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzo[b]thiophene derivative.
Expected Outcome: Based on electronic effects, the reaction with this compound is anticipated to proceed at a faster rate and potentially give a higher yield under identical reaction conditions compared to Benzo[b]thiophene-2-boronic acid.
Application in Drug Discovery: Inhibition of Protein Kinases
The benzothiophene scaffold is a prominent feature in many biologically active compounds, including a number of protein kinase inhibitors.[1][2][3][4] Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in various human diseases, and benzothiophene derivatives have been identified as potent inhibitors of this enzyme.[1][5]
The synthesis of these kinase inhibitors often relies on the Suzuki-Miyaura coupling to introduce aryl substituents onto the benzothiophene core. The choice between this compound and Benzo[b]thiophene-2-boronic acid can influence not only the synthetic efficiency but also the pharmacological properties of the final compound. The methyl group can impact the binding affinity of the inhibitor to the kinase's active site through steric and electronic interactions.
Figure 2: Synthesis and mechanism of action for a benzothiophene-based DYRK1A inhibitor.
Conclusion
Both this compound and Benzo[b]thiophene-2-boronic acid are valuable reagents for the synthesis of complex organic molecules. The choice between them will depend on the specific requirements of the synthetic route and the desired properties of the final product.
-
This compound is predicted to be the more reactive coupling partner in Suzuki-Miyaura reactions, which could lead to higher yields and shorter reaction times. The methyl group may also play a role in modulating the biological activity of the final compound.
-
Benzo[b]thiophene-2-boronic acid serves as a fundamental building block for introducing the unsubstituted benzothiophene moiety. Its slightly lower reactivity might be advantageous in cases where selectivity in the presence of other reactive sites is a concern.
For researchers and drug development professionals, understanding the subtle differences in reactivity and the potential biological implications of the methyl substituent is crucial for the efficient and rational design of novel therapeutics and functional materials.
References
- 1. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Methylbenzo[b]thiophene-2-boronic acid: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Methylbenzo[b]thiophene-2-boronic acid, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. This guide provides a comparative analysis of the two primary methods: Direct Borylation via Lithiation and Miyaura Borylation. The selection of an appropriate synthetic strategy is often dictated by factors such as starting material availability, desired purity, and scalability. Herein, we present a summary of reported yields and detailed experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.
Yield Comparison of Synthesis Routes
The choice of synthesis route can significantly impact the overall efficiency of obtaining this compound. The following table summarizes the reported yields for the key synthetic transformations.
| Synthesis Route | Starting Material | Product | Reported Yield (%) |
| Direct Borylation via Lithiation | 5-Methylbenzo[b]thiophene | This compound | 65 |
| Miyaura Borylation | 2-Bromo-5-methylbenzo[b]thiophene | 5-Methylbenzo[b]thiophene-2-pinacolato borane | 85 |
| 5-Methylbenzo[b]thiophene-2-pinacolato borane | This compound | 92 |
Experimental Protocols
For clarity and reproducibility, detailed experimental procedures for each synthesis route are provided below.
Route 1: Direct Borylation via Lithiation
This method involves the direct functionalization of the 5-methylbenzo[b]thiophene core through a lithiation-borylation sequence.
Experimental Protocol:
A solution of 5-methylbenzo[b]thiophene (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. Trimethyl borate (1.2 mmol) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of 1 M hydrochloric acid (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Miyaura Borylation
This route utilizes a palladium-catalyzed cross-coupling reaction between the corresponding aryl halide and a diboron reagent, followed by hydrolysis to yield the desired boronic acid.
Step 2a: Synthesis of 2-Bromo-5-methylbenzo[b]thiophene
The necessary starting material for the Miyaura borylation is prepared from 5-methylbenzo[b]thiophene.
Experimental Protocol:
To a solution of 5-methylbenzo[b]thiophene (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL), N-bromosuccinimide (NBS) (1.1 mmol) is added in portions at 0 °C. The reaction mixture is then stirred at room temperature for 3 hours. Upon completion, the reaction is quenched with water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield 2-bromo-5-methylbenzo[b]thiophene.
Step 2b: Miyaura Borylation
The synthesized 2-bromo-5-methylbenzo[b]thiophene is then converted to its corresponding pinacolato borane ester.
Experimental Protocol:
A mixture of 2-bromo-5-methylbenzo[b]thiophene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol) in anhydrous 1,4-dioxane (10 mL) is degassed and heated at 80 °C for 8 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 5-methylbenzo[b]thiophene-2-pinacolato borane.
Step 2c: Hydrolysis of the Pinacol Ester
The final step involves the hydrolysis of the pinacolato borane ester to the desired boronic acid.
Experimental Protocol:
To a solution of 5-methylbenzo[b]thiophene-2-pinacolato borane (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL), is added sodium periodate (3.0 mmol) and ammonium acetate (1.5 mmol). The mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Synthesis Route Overview
The following diagram illustrates the two primary synthetic pathways for obtaining this compound.
Caption: Synthetic pathways to this compound.
Safety Operating Guide
Proper Disposal of 5-Methylbenzo[b]thiophene-2-boronic Acid: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Methylbenzo[b]thiophene-2-boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
Hazard Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, is detailed in the safety data sheet (SDS) provided by the supplier. Key precautions include wearing appropriate personal protective equipment (PPE), avoiding dust formation, and ensuring adequate ventilation.
Quantitative Safety Data
For detailed quantitative data regarding toxicity, exposure limits, and other safety parameters, please refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound.
| Data Point | Value | Source |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | [1] |
| Signal Word | Warning | [1] |
Disposal Procedures
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company. For small quantities, in-laboratory neutralization may be permissible, subject to institutional and local regulations.
Collection for Hazardous Waste Disposal (Recommended Method)
This is the preferred method for all quantities of this compound waste, especially for laboratories not equipped for chemical treatment.
Experimental Protocol:
-
Waste Segregation: Collect all waste containing this compound, including unreacted material, contaminated solvents, and disposable labware, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "solution in methanol").
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2][3]
In-Laboratory Neutralization of Small Quantities (Use with Caution)
This procedure should only be performed by trained personnel in a properly equipped laboratory and is subject to strict adherence to local regulations. Boronic acids are considered weak acids and can be neutralized with a mild base. Avoid using strong bases like sodium hydroxide, as this can cause an exothermic and potentially hazardous reaction.
Experimental Protocol:
-
Preparation: In a fume hood, place the small quantity of this compound waste (solid or dissolved in a minimal amount of appropriate solvent) into a beaker of suitable size.
-
Neutralizing Agent Preparation: Prepare a saturated solution of a mild base, such as sodium bicarbonate (baking soda) or a 10% solution of sodium carbonate.
-
Neutralization: Slowly and with constant stirring, add the mild base solution to the boronic acid waste. Be aware of potential gas evolution (carbon dioxide).
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is neutral (approximately 7).
-
Final Disposal: Once neutralized, the resulting solution may be eligible for drain disposal with copious amounts of water, but only if permitted by your institution and local wastewater authority. It is crucial to verify these regulations before proceeding. Quantities should be limited to a few hundred grams or milliliters per day.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
